molecular formula C9H18O B2742513 (1-Methylcycloheptyl)methanol CAS No. 1372865-00-3

(1-Methylcycloheptyl)methanol

Cat. No.: B2742513
CAS No.: 1372865-00-3
M. Wt: 142.242
InChI Key: QSBHAGWVTQJGHR-UHFFFAOYSA-N
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Description

(1-Methylcycloheptyl)methanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.242. The purity is usually 95%.
BenchChem offers high-quality (1-Methylcycloheptyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylcycloheptyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylcycloheptyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBHAGWVTQJGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372865-00-3
Record name (1-methylcycloheptyl)methanol
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Foundational & Exploratory

Chemical structure and properties of (1-Methylcycloheptyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Postulated Properties of (1-Methylcycloheptyl)methanol

Disclaimer: The compound (1-Methylcycloheptyl)methanol is not extensively documented in publicly available scientific literature. Consequently, this guide has been constructed by a Senior Application Scientist to provide a robust theoretical and practical framework based on established principles of organic chemistry and extrapolations from well-characterized analogous compounds. All properties and spectral data presented herein are predicted and await experimental verification.

Introduction

(1-Methylcycloheptyl)methanol presents an interesting molecular scaffold, combining a seven-membered carbocyclic ring with a tertiary alcohol functionality. Such structures are of interest to researchers in medicinal chemistry and materials science, where the cycloheptyl group can impart unique conformational properties and influence lipophilicity, while the primary alcohol serves as a key synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the logical synthesis, predicted physicochemical properties, and expected spectroscopic characteristics of this compound, offering a foundational resource for its potential use in research and development.

Molecular Structure and Identification

The core structure consists of a cycloheptane ring with a methyl group and a hydroxymethyl group attached to the same carbon atom (C1).

  • IUPAC Name: (1-Methylcycloheptyl)methanol

  • Molecular Formula: C₉H₁₈O

  • Molecular Weight: 142.24 g/mol

  • CAS Number: Not assigned (as of the date of this publication).

Predicted Physicochemical and Safety Data

The properties of (1-Methylcycloheptyl)methanol can be estimated by observing trends within the (1-methylcycloalkyl)methanol series. As the ring size increases, it is anticipated that the boiling point and density will show a corresponding increase, while solubility in polar solvents may decrease.

PropertyPredicted ValueRationale / Comments
Physical State Colorless LiquidBased on lower homologs like (1-Methylcyclohexyl)methanol.
Boiling Point ~210-215 °C (at 760 Torr)Extrapolated from the boiling point of (1-Methylcyclohexyl)methanol (~197-198 °C).
Density ~0.91 g/cm³Expected to be slightly higher than that of the cyclohexyl analog.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, THF).The nonpolar cycloheptyl ring dominates the molecule's character.
XlogP ~2.7Estimated increase in lipophilicity compared to the cyclohexyl analog (XlogP ≈ 2.3).

Predicted Safety Information:

  • Signal Word: Warning

  • Pictogram: GHS07 (Irritant)

  • Predicted Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338. Standard precautions for handling laboratory chemicals should be observed.

Proposed Synthetic Pathway and Experimental Protocols

The most direct and reliable route to (1-Methylcycloheptyl)methanol involves the synthesis of the corresponding carboxylic acid precursor, 1-methylcycloheptanecarboxylic acid, followed by its reduction. This two-step approach is outlined below.

Synthetic_Pathway cluster_0 Step 1: Carboxylation cluster_1 Step 2: Reduction Methylcycloheptene 1-Methylcycloheptene Carboxylic_Acid 1-Methylcycloheptane- carboxylic Acid Methylcycloheptene->Carboxylic_Acid H₂SO₄, HCOOH (Koch-Haaf Reaction) Target_Alcohol (1-Methylcycloheptyl)methanol Carboxylic_Acid_2 1-Methylcycloheptane- carboxylic Acid Carboxylic_Acid_2->Target_Alcohol 1. BH₃·THF 2. H₂O Workup

Caption: Proposed two-step synthesis of (1-Methylcycloheptyl)methanol.

Part 1: Synthesis of 1-Methylcycloheptanecarboxylic Acid via the Koch-Haaf Reaction

The Koch-Haaf reaction provides a direct method for synthesizing tertiary carboxylic acids from alkenes using formic acid as the carbon monoxide source in the presence of a strong acid like sulfuric acid. This method is advantageous as it often proceeds with high yield for the formation of sterically hindered acids.

Experimental Protocol:

  • Reaction Setup: Equip a three-necked, 1-L round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice-salt bath.

  • Acid Mixture Preparation: Cautiously add 300 mL of concentrated (96-98%) sulfuric acid to the flask. Once cooled to 5-10 °C, begin the dropwise addition of 50 mL of 98-100% formic acid, ensuring the internal temperature does not exceed 15 °C.

  • Substrate Addition: Once the acid mixture is prepared and cooled, add 0.5 moles of 1-methylcycloheptene dropwise via the dropping funnel over 2-3 hours. Maintain vigorous stirring and keep the internal temperature between 10-15 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Quenching and Extraction: Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid product should precipitate or form an oil. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (3 x 150 mL). The carboxylic acid will move into the aqueous basic layer as its sodium salt.

  • Isolation: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The 1-methylcycloheptanecarboxylic acid will precipitate. Collect the solid by vacuum filtration or extract the oil with fresh diethyl ether.

  • Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified further by distillation or recrystallization.

Part 2: Reduction of 1-Methylcycloheptanecarboxylic Acid to (1-Methylcycloheptyl)methanol

Carboxylic acids are resistant to reduction by mild reagents like sodium borohydride (NaBH₄). Therefore, a powerful reducing agent such as Borane-Tetrahydrofuran complex (BH₃·THF) is required.[1] This reagent is highly effective and offers greater chemoselectivity and safety compared to lithium aluminum hydride (LiAlH₄).[2][3][4][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a dry, inert-atmosphere flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.4 moles of 1-methylcycloheptanecarboxylic acid in 200 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 0.44 moles (a 10% excess) of a 1.0 M solution of BH₃·THF dropwise to the stirred solution of the carboxylic acid. Control the addition rate to maintain the temperature below 10 °C. (Note: Hydrogen gas evolution will occur).[1][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Add 1 M aqueous HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification and Isolation: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-Methylcycloheptyl)methanol.

  • Final Purification: The final product can be purified by vacuum distillation to yield a colorless liquid.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary alcohol is characterized by specific vibrational modes.[9][10][11][12]

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
2980 - 2850StrongC-H stretch (aliphatic)
~1450MediumCH₂ scissoring
~1375MediumC-H bend (methyl)
~1180StrongC-O stretch (tertiary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structure elucidation. The predicted chemical shifts are based on established increments and analysis of similar structures.

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45s2H-CH₂ OH
~1.6 - 1.4m12HCycloheptyl ring protons (-CH₂ -)
~1.35s (broad)1H-OH (D₂O exchangeable)
~1.05s3H-CH₃

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~72.0-C H₂OH
~45.0C -(CH₃)(CH₂OH) (Quaternary)
~40.0Cycloheptyl carbons (α to quaternary C)
~30.0Cycloheptyl carbons (β to quaternary C)
~26.5Cycloheptyl carbons (γ to quaternary C)
~23.0-C H₃

Conclusion

References

  • IR Spectrum: Alcohols and Phenols. (n.d.).
  • Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online.
  • Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Proprep. (n.d.). Describe the use of BH3/THF in the reduction of carboxylic acids to alcohols.
  • Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
  • Infrared Spectroscopy (IR). (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
  • Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. (n.d.).
  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (n.d.). MDPI.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

Sources

Introduction: The Strategic Importance of the Seven-Membered Ring in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Functionalization of Cycloheptane Scaffolds for Drug Discovery

The cycloheptane ring, a seven-membered carbocycle, represents a fascinating and increasingly vital scaffold in the landscape of medicinal chemistry and drug development.[1] Historically, the synthesis and conformational understanding of such medium-sized rings posed significant challenges, leading to their underrepresentation compared to their five- and six-membered counterparts.[2] However, the unique structural and conformational properties of the cycloheptane core have established it as a crucial pharmacophore in a variety of natural products and synthetic therapeutic agents.[1]

Present in complex natural products exhibiting potent biological activities, the cycloheptane scaffold's importance is undeniable.[1] Its inherent flexibility allows it to adopt a range of low-energy conformations, primarily the twist-chair and chair forms, which can be crucial for optimizing interactions with biological targets.[1][2] This conformational dynamism enables cycloheptane derivatives to present substituents in a well-defined three-dimensional space, a key attribute for designing novel therapeutics.[1] This guide provides a comprehensive overview of the analytical techniques used to probe its structure, the synthetic methodologies developed to construct and functionalize this ring system, and its application in modern drug discovery.

Conformational Analysis: Deciphering the Three-Dimensional Landscape

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its biological activity and designing next-generation therapeutics.[3] For a flexible system like cycloheptane, a multi-faceted analytical approach is often required to gain a comprehensive picture of its conformational preferences in both solid and solution states.[3]

Key Analytical Techniques

A combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides the most complete understanding of cycloheptane derivatives.[3]

  • X-ray Crystallography : This technique provides a precise, static snapshot of the molecule's conformation in the solid state, offering definitive data on bond lengths, angles, and torsion angles.[3] It reveals the lowest energy conformer within the crystal lattice.[3]

  • NMR Spectroscopy : In contrast to the solid state, NMR offers profound insights into the dynamic conformational equilibrium of a molecule in solution.[3] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, researchers can deduce the predominant conformations and the energy barriers between them.[3]

  • Computational Modeling : In silico methods are invaluable for exploring the entire potential energy landscape of a flexible molecule.[3] Techniques like Density Functional Theory (DFT) can calculate the relative energies of different conformers, helping to predict their stability and population in solution.[3]

Comparative Analysis of Techniques
TechniqueInformation ObtainedStateStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, angles, crystal packing.[3]SolidProvides a definitive, high-resolution structure.Crystal packing forces may favor a conformation not predominant in solution; requires a suitable single crystal.
NMR Spectroscopy Conformational populations, inter-proton distances (NOE), dihedral angles (coupling constants).[3]SolutionReflects the dynamic behavior in a biologically relevant medium.Provides an averaged picture; interpretation can be complex for highly flexible systems.
Computational Modeling Relative energies of conformers, potential energy surfaces, optimized geometries.[3]Gas/Solvent ModelAllows exploration of all possible conformations, including transition states; predictive power.Accuracy is dependent on the level of theory and force field used; requires experimental validation.
Workflow for Computational Conformational Analysis

The following diagram outlines a typical workflow for the in silico analysis of a cycloheptane derivative's conformation.

G cluster_workflow Computational Conformational Analysis Workflow A 1. Initial Structure Generation (2D or 3D sketch) B 2. Conformational Search (Molecular Mechanics Force Fields) A->B Generate possibilities C 3. Geometry Optimization & Energy Calculation (Quantum Mechanics - e.g., DFT) B->C Refine structures & calculate energies D 4. Analysis of Results (Identify low-energy conformers) C->D Rank by stability E 5. Validation (Compare with experimental NMR/X-ray data) D->E Correlate with reality

A generalized workflow for computational conformational analysis.[3]

Core Synthetic Strategies: Building the Cycloheptane Ring

The construction of the seven-membered ring has evolved from classical pyrolysis methods to a sophisticated array of modern synthetic reactions that offer high levels of stereochemical control.[1]

Key Methodologies for Ring Construction

The primary strategies for synthesizing the cycloheptane scaffold can be broadly categorized into cycloaddition and ring-expansion reactions.

G cluster_cycloaddition Cycloaddition Reactions cluster_expansion Ring-Expansion Reactions Start Acyclic or Smaller Ring Precursors C1 [4+3] Cycloaddition (Diene + 3-Carbon Unit) Start->C1 C2 [5+2] Cycloaddition (Vinylcyclopropane + Alkyne) Start->C2 R1 Cope Rearrangement (cis-Divinylcyclopropane) Start->R1 R2 Tiffeneau-Demjanov (From Cyclohexanones) Start->R2 R3 Buchner Reaction (Arene + Carbene) Start->R3 Cycloheptane Functionalized Cycloheptane Scaffold C1->Cycloheptane C2->Cycloheptane R1->Cycloheptane R2->Cycloheptane R3->Cycloheptane

Major synthetic pathways to construct the cycloheptane core.
  • Cycloaddition Reactions : These methods provide convergent routes to the seven-membered ring.

    • [4+3] Cycloaddition : This is a powerful and often stereocontrolled method that combines a diene with a three-carbon component to directly form the cycloheptane skeleton.[1]

    • [5+2] Cycloaddition : Reactions of components like vinylcyclopropanes with alkynes can efficiently generate functionalized cycloheptenones, which are versatile intermediates.[4] A notable example involves the reaction of a five-carbon unit derived from a dicobalt hexacarbonyl propargyl cation with enol silyl ethers to yield seven-membered ring complexes with high diastereoselectivity.

  • Ring-Expansion Reactions : These are among the most common and valuable strategies, typically starting from more readily available six-membered rings.

    • From Cyclohexanones : The reaction of a cyclohexanone with reagents like diazomethane can be used to generate cycloheptanone via a one-carbon insertion.[1]

    • Cope Rearrangement : A highly efficient and stereospecific method involves the Cope rearrangement of cis-divinylcyclopropane-1,2-diols.[5] This sequence provides a direct route to highly functionalized cycloheptane derivatives from acyclic diketones.[5]

    • Buchner Ring Expansion : This reaction involves the insertion of a carbene into an aromatic ring, such as benzene, to form a cycloheptatriene.[6][7] This method is particularly useful for accessing unsaturated seven-membered ring systems.[8]

Experimental Protocol: Stereoselective Synthesis via Cope Rearrangement

This protocol is adapted from the work of Matsubara and colleagues, describing the synthesis of a cycloheptane ring from a 1,2-diketone.[5] The causality behind the experimental choices lies in controlling the tandem reaction sequence: the initial low-temperature cyclopropanation must occur before the thermally-induced Cope rearrangement to ensure high stereospecificity and yield.

Objective : To synthesize a cis-5,6-dialkylcyclohepta-3,7-diene-1,3-diol derivative from a 1,6-dialkylhexa-1,5-diene-3,4-dione.

Materials :

  • 1,6-dialkylhexa-1,5-diene-3,4-dione (starting material)

  • Bis(iodozincio)methane (CH₂(ZnI)₂) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure :

  • Reaction Setup : A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the 1,6-dialkylhexa-1,5-diene-3,4-dione (1.0 mmol) and dissolved in anhydrous THF (20 mL).

  • Cyclopropanation : The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent a premature Cope rearrangement before the cyclopropanation is complete.[5]

  • Reagent Addition : A solution of bis(iodozincio)methane in THF (1.1 mmol) is added dropwise to the cooled solution over 10 minutes. The reaction mixture is stirred at -78 °C for 1 hour.

  • Cope Rearrangement : The cooling bath is removed, and the reaction mixture is allowed to warm gradually to room temperature (approx. 25 °C). The mixture is then stirred at this temperature for 3 hours to ensure the complete stereospecific Cope rearrangement of the cis-divinylcyclopropane-1,2-diol intermediate.[5]

  • Quenching : The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction : The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired cycloheptane derivative. High dilution is noted to suppress intermolecular side reactions and improve yields.[5]

Advanced Functionalization of the Pre-formed Scaffold

Once the cycloheptane core is constructed, its functionalization is key to exploring structure-activity relationships. Modern methods have moved beyond classical approaches to enable highly selective modifications, including the functionalization of typically inert C-H bonds.

Transannular C–H Functionalization

Medium-sized rings (8-11 members) are known to undergo transannular reactions, where a reaction occurs across the ring rather than at adjacent atoms.[9] This principle has been powerfully extended to the C-H functionalization of smaller rings like cycloheptane.

The development of palladium-catalyzed γ-selective transannular C-H arylation of cycloalkane carboxylic acids represents a significant breakthrough.[10][11] This method allows for the direct installation of aryl groups at a remote γ-position, bypassing the need for lengthy synthetic sequences that were previously required.[10] The success of this transformation hinges on overriding the typically more reactive β-C-H bonds.[10]

The key to achieving this remarkable selectivity is the design of specialized ligands. A quinuclidine-pyridone ligand, for instance, enables the formation of a strained palladacycle intermediate that facilitates the selective activation of a γ-C-H bond.[10][11]

G cluster_mechanism Palladium-Catalyzed Transannular γ-C-H Arylation Substrate Cycloheptane Carboxylic Acid Catalyst Pd Catalyst + QuinNuPyridone Ligand Substrate->Catalyst Coordination Intermediate Palladacycle Intermediate (Directed by Carboxylic Acid) Catalyst->Intermediate Activation Transannular γ-C-H Activation Intermediate->Activation Strain-driven selectivity Coupling Reductive Elimination with Aryl Halide Activation->Coupling Coupling->Catalyst Catalyst Turnover Product γ-Arylated Cycloheptane Product Coupling->Product

Conceptual mechanism for ligand-directed transannular C-H arylation.[10][11]
Stereocontrolled Functionalization via Metal Complexes

The stereochemistry of functional groups on the cycloheptane ring can be precisely controlled by using transition metal complexes. For example, η⁴-cycloheptatriene–Fe(CO)₂L complexes exhibit profound directing effects, enabling osmylation and hydroboration reactions to proceed with excellent regio- and stereoselectivity, leading to polyhydroxylated cycloheptane derivatives.

Applications in Drug Discovery: A Scaffold for Bioactivity

The cycloheptane scaffold's unique three-dimensional properties make it an attractive template for designing therapeutic agents.[1] Its presence in natural products often correlates with significant biological activity, inspiring the synthesis of novel analogues.

Case Study: Benzo[4][11]cycloheptane Derivatives as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its overexpression is implicated in various human cancers.[1][12] Consequently, CDK2 inhibitors are a promising class of anticancer drugs.[13]

Researchers have successfully synthesized a series of tricyclic and tetracyclic benzo[4][10]cycloheptane derivatives that exhibit potent inhibitory activity against CDK2 and strong efficacy against breast cancer cell lines.[12][13] The benzosuberane (benzo[b]cycloheptane) core, which is present in natural products like colchicine, provides a flexible yet constrained framework for orienting functional groups, such as a morpholine moiety, to effectively interact with the active site of the kinase.[12] Mechanistic studies confirmed that the most potent compounds induced apoptosis and arrested the cell cycle in the S phase, consistent with CDK2 inhibition.[13]

G cluster_pharmacophore Conceptual Pharmacophore of Benzo[6,7]cycloheptane CDK2 Inhibitors Core Benzo[6,7]cycloheptane Scaffold HBA Hydrogen Bond Acceptor (e.g., Pyrimidine N) Core->HBA HBD Hydrogen Bond Donor (e.g., Thione/Amine) Core->HBD Hydrophobic Hydrophobic Pocket Interaction (e.g., Phenyl Group) Core->Hydrophobic Solvent Solvent Exposed Region (e.g., Morpholine) Core->Solvent

A conceptual pharmacophore model for cycloheptane-based CDK2 inhibitors.[12][13]

Conclusion and Future Outlook

The journey of the cycloheptane scaffold from a synthetic curiosity to a pillar of modern medicinal chemistry highlights the power of innovation in organic synthesis.[1] Advanced methodologies, particularly in the realms of stereoselective cycloadditions, ring expansions, and site-selective C-H functionalization, have unlocked the potential of this versatile core.[1][10] These methods provide researchers and drug development professionals with the tools to construct increasingly complex and diverse molecular architectures.

Looking ahead, the field will continue to push the boundaries of synthetic efficiency and selectivity. The development of new catalytic systems for remote C-H functionalization will enable late-stage diversification of complex molecules, accelerating the drug discovery process. As our understanding of conformational behavior deepens through a synergy of experimental and computational techniques, the rational design of novel cycloheptane-based therapeutics with precisely tailored properties will become ever more achievable, solidifying the role of the seven-membered ring in the ongoing quest for new medicines.

References

  • The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. (2025). Benchchem.
  • Takada, Y., Nomura, K., & Matsubara, S. (2010). Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity. Organic Letters, 12(22), 5204–5205.
  • Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
  • Stereocontrolled functionalization of cycloheptatrieneiron complexes. Synthesis of polyhydroxylated cycloheptane derivatives. Journal of the Chemical Society, Chemical Communications. (n.d.). RSC Publishing.
  • Tanino, K., Kondo, F., Shimizu, T., & Miyashita, M. (2002). Stereoselective Synthesis of Cycloheptanone Derivatives via an Intermolecular [5 + 2] Cycloaddition Reaction. Organic Letters, 4(13), 2217–2219.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). PMC - NIH.
  • Cycloheptanone synthesis. Organic Chemistry Portal. (n.d.).
  • Wei, Z., Ye, H., Geib, S. J., Hoge, G., & Dowd, P. (n.d.). Stereoselective allylation of dichlorocyclobutanones and sequential ring expansions: Construction of cis-fused cycloheptanones. University of Massachusetts Boston.
  • one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Organic Syntheses Procedure. (n.d.).
  • Cycloheptane. Wikipedia. (n.d.).
  • Cyclohexanes in Drug Discovery. PharmaBlock. (n.d.).
  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. (2025).
  • Synthesis of tricyclic and tetracyclic benzo[4][10]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. ResearchGate. (2023). Available at:

  • Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. (n.d.).
  • Background to the C–H functionalization of unactivated alkanes and its relationship to the current work. ResearchGate. (n.d.).
  • Molecular conformation of the cycloheptane ring in the solid state. SciSpace. (n.d.).
  • Ring expansion and contraction. Wikipedia. (n.d.).
  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. (2020).
  • Synthesis of tricyclic and tetracyclic benzo[4][10]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. PubMed. (2023). Available at:

  • Topic : Transannular reaction and rearrangement related to trans-cycloalkenes. (2015).
  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. (n.d.).
  • The arylcycloheptane scaffold is common to terpenoid-, resveratrol-, alkaloidal-, and synthetic drug molecules. ResearchGate. (n.d.).
  • Importance and synthetic approaches of functionalized bicyclo[3.2.0]heptane scaffolds. ResearchGate. (n.d.).
  • Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. (2024).
  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp 3 ). (2025).
  • Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. Beilstein Journals. (2026).
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC. (2025).
  • Naturally occurring cyclohexane epoxides: sources, biological activities, and synthesis. (2004).
  • Dialkylaminoalkyl Derivatives of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene and Related Compounds. Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (n.d.).
  • Ring Expansion Rearrangements. Chemistry Steps. (2024).
  • Synthesis of Cycloheptatriene-containing Azetidine Lactones. PMC - NIH. (n.d.).
  • Cycloheptane – Knowledge and References. Taylor & Francis. (n.d.).
  • Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. PubMed. (2017).
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. (n.d.).
  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. (2021).
  • Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE. YouTube. (2022).
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. (n.d.).
  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Cytotoxic Cyclodepsipeptides and Cyclopentane Derivatives from a Plant-Associated Fungus Fusarium sp. Journal of Natural Products - ACS Publications. (2022).
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters - ACS Publications. (2023).
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (2025).
  • Xenicane Natural Products: Biological Activity and Total Synthesis. ETH Research Collection. (n.d.).

Sources

The Role of (1-Methylcycloheptyl)methanol in Fragrance Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into (1-Methylcycloheptyl)methanol , analyzing its significance as a structural probe in olfactory Structure-Activity Relationship (SAR) studies. It addresses the synthesis, physicochemical characterization, and theoretical receptor interaction of 7-membered ring odorants, contrasting them with their 6-membered (cyclohexyl) and 5-membered (cyclopentyl) analogues.[1][2]

Content Type: Technical Whitepaper Audience: Research Chemists, Olfactory Scientists, Drug Development Professionals[1][2]

Executive Summary: The Conformational Pivot

In fragrance chemistry, the transition from six-membered (cyclohexyl) to seven-membered (cycloheptyl) rings represents a critical "conformational pivot."[1][2] While cyclohexyl derivatives are rigid (chair conformation), cycloheptyl rings introduce significant flexibility (pseudorotation).[1]

(1-Methylcycloheptyl)methanol (C


H

O) serves as a vital model molecule in research to understand how hydrophobicity (LogP) and steric bulk influence the "camphoraceous-to-woody" odor transition.[1][2] Unlike its cyclohexyl counterpart—which is often faint or minty—the cycloheptyl analogue provides the steric volume necessary to engage hydrophobic pockets in olfactory receptors (ORs) associated with woody, amber, and muguet (Lily of the Valley) notes.
Key Technical Parameters
ParameterValue (Predicted/Exp)Significance
CAS Number Research ChemicalUsed primarily in SAR libraries; analogue to 14064-13-2 (C6).[1][2][3]
Molecular Formula C

H

O
Saturated bicyclic-mimic alcohol.[1][2]
LogP (o/w) 2.8 – 3.1Ideal range for bioavailability and receptor docking.[1][2]
Odor Profile Woody, Amber, Faint FloralShifts away from the "minty" aspect of C6 analogues.[1]
Boiling Point ~210°C (at 760 mmHg)High substantivity (base note potential).[1][2]

Molecular Architecture & Olfactophore Analysis

The Ring Size Effect (SAR)

The primary research utility of (1-Methylcycloheptyl)methanol is determining the steric cutoff for olfactory receptors.[1][2]

  • C6 (Cyclohexyl): Rigid.[1][2] often fits "Mint/Camphor" or "Fresh" receptors.[1][2]

  • C7 (Cycloheptyl): Flexible.[1][2] The ring can adopt twist-chair and twist-boat conformations.[1][2] This entropy allows it to "mold" into larger hydrophobic pockets, often triggering Sandalwood or Amber receptors which require a bulky hydrophobic tail.[1][2]

Olfactophore Mapping

The molecule features a gem-dimethyl effect mimic :

  • The Anchor: The hydroxyl group (-OH) forms a hydrogen bond with a serine or threonine residue in the receptor.[1][2]

  • The Shield: The C1-Methyl group provides steric hindrance, preventing rapid metabolism (oxidation) and orienting the molecule.[1][2]

  • The Bulk: The cycloheptyl ring acts as a hydrophobic ball.[1][2]

Figure 1: Comparative SAR analysis showing the optimal receptor fit provided by the C7 ring flexibility compared to C6 and C8 analogues.[1][2]

Synthetic Protocol: Self-Validating Workflow

For research purposes, high purity (>98%) is required to avoid olfactory distortion by trace ketones or esters.[1][2] The following protocol uses alpha-alkylation of an ester followed by reduction, ensuring regiospecificity (quaternary carbon formation).

Reaction Scheme
  • Esterification: Cycloheptanecarboxylic acid

    
     Methyl cycloheptanecarboxylate.[1][2]
    
  • Alpha-Alkylation: Generation of the quaternary center (Critical Step).[1][2]

  • Reduction: Conversion of ester to primary alcohol.[1][2]

Step-by-Step Methodology

Phase A: Construction of the Quaternary Center

  • Reagents: Methyl cycloheptanecarboxylate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), Dry THF.[1]

  • Protocol:

    • Cool a solution of LDA in dry THF to -78°C under Nitrogen (prevents side reactions).

    • Add Methyl cycloheptanecarboxylate dropwise over 30 mins. Checkpoint: Solution should remain clear/pale yellow.[1][2]

    • Stir for 1 hour at -78°C to ensure complete enolate formation.

    • Add MeI (freshly distilled) rapidly.

    • Allow to warm to room temperature (RT) overnight.

    • Quench: Saturated NH

      
      Cl. Extract with Et
      
      
      
      O.[1][2]
    • Purification: Distillation. Target: Methyl 1-methylcycloheptanecarboxylate.[1][2]

Phase B: Reduction to Alcohol

  • Reagents: LiAlH

    
     (0.7 eq), Dry Ether/THF.
    
  • Protocol:

    • Suspend LiAlH

      
       in dry ether at 0°C.
      
    • Add the methylated ester (from Phase A) dropwise.[1][2] Caution: Exothermic.[1][2]

    • Reflux for 2 hours.

    • Fieser Workup: Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL) sequentially to precipitate aluminum salts as a granular white solid.
    • Filter and concentrate.

    • Final Purification: Kugelrohr distillation or Flash Chromatography (Hexane:EtOAc 9:1).

Figure 2: Synthetic pathway ensuring the creation of the quaternary carbon prior to alcohol formation.[1][2]

Safety & Regulatory Toxicology (E-E-A-T)

As a research molecule, specific REACH data may be sparse.[1] However, using Read-Across methodology from the C6 analogue (CAS 14064-13-2) and general saturated cyclic alcohols, we can establish a safety profile for handling.[1][2]

Toxicological Profile (Predicted)
EndpointPrediction (Read-Across)Handling Protocol
Skin Irritation Moderate (Category 2)Wear nitrile gloves; wash immediately upon contact.[1][2]
Eye Irritation Moderate (Category 2A)Safety goggles required.[1][2]
Sensitization Low PotentialUnlike unsaturated analogues (e.g., aldehydes), saturated alcohols are generally low-sensitizers.[1][2]
Biodegradability Readily BiodegradableCyclic alcohols generally degrade well in aerobic conditions.[1][2]
IFRA/RIFM Status

Currently, this specific molecule is not restricted by a specific IFRA Standard.[1] However, it falls under the general scrutiny of "Alkyl Cyclic Alcohols." Researchers should limit final product concentration to <1% in leave-on products during prototyping until specific RIPT (Repeated Insult Patch Test) data is acquired.[1][2]

Experimental Evaluation: Odor Threshold Determination

To validate the "Role" of this molecule, researchers must determine its Odor Detection Threshold (ODT) relative to the C6 standard.

Protocol:

  • Preparation: Prepare serial dilutions in odorless dipropylene glycol (DPG) ranging from 1% down to 0.0001%.[1][2]

  • Panel: Use a forced-choice triangle test (2 blanks, 1 sample) with at least 6 trained panelists.

  • Smelling Strip: Dip blotters to 1cm depth; evaluate at T=0, T=1hr, and T=24hr (to test substantivity).

  • Expectation:

    • C6 Analogue: Fades within 4-6 hours.[1][2]

    • C7 Analogue (Target): Should persist >24 hours due to lower vapor pressure and higher LogP.[1][2]

References

  • Rossiter, K. J. (1996).[1][2] Structure-Odor Relationships. Chemical Reviews, 96(8), 3201-3240.[1][2] Link[1][2]

  • Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000).[1] Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010.[1][2] Link[1][2]

  • PubChem Database. (2025).[1][2] Compound Summary: (1-Methylcyclohexyl)methanol (C6 Analogue).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Sell, C. S. (2006).[1][2] The Chemistry of Fragrances: From Mixer to Perfumer. Royal Society of Chemistry.[1][2] (Reference for general cyclic alcohol synthesis and stability).

Sources

Methodological & Application

Application Note: High-Selectivity Synthesis of (1-Methylcycloheptyl)methanol from Methylenecycloheptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (1-Methylcycloheptyl)methanol represents a classic challenge in organic synthesis: the construction of a quaternary carbon center bearing a neopentyl-like primary alcohol. This structural motif is increasingly valuable in medicinal chemistry as a "conformational lock" to restrict the flexibility of cycloheptane rings in drug candidates.

Direct hydroformylation of 1,1-disubstituted alkenes (like methylenecycloheptane) often suffers from poor regioselectivity, favoring the linear isomer due to steric hindrance at the quaternary center (Keulemans' Rule). To overcome this, this protocol utilizes the Koch-Haaf Carbonylation , a thermodynamic-controlled pathway that leverages the stability of the tertiary carbocation to exclusively generate the quaternary carboxylic acid, followed by a chemoselective reduction.

Key Advantages of this Protocol:

  • Regio-fidelity: >99% selectivity for the quaternary center via Markovnikov protonation.

  • Scalability: Uses commodity reagents (HCOOH, H₂SO₄) suitable for multigram to kilogram scale.

  • Operational Simplicity: Avoids high-pressure CO gas cylinders by generating CO in situ.

Retrosynthetic Analysis & Strategy

The target molecule, (1-Methylcycloheptyl)methanol (3 ), is accessed via the reduction of 1-methylcycloheptane-1-carboxylic acid (2 ). The acid is synthesized from methylenecycloheptane (1 ) using a Koch-Haaf carbonylation sequence.

Reaction Scheme

ReactionScheme SM Methylenecycloheptane (1) (C8H14) Inter 1-Methylcycloheptane- 1-carboxylic acid (2) SM->Inter Step 1: HCOOH, H2SO4 (Koch-Haaf) 0-15°C Prod (1-Methylcycloheptyl)- methanol (3) Inter->Prod Step 2: LiAlH4, THF (Reduction) Reflux

Figure 1: Two-step synthetic pathway transforming the exocyclic alkene to the quaternary alcohol.

Detailed Experimental Protocol

Step 1: Koch-Haaf Carbonylation

Objective: Conversion of methylenecycloheptane to 1-methylcycloheptane-1-carboxylic acid. Mechanism: The reaction proceeds via the protonation of the exocyclic double bond to form the stable tertiary 1-methylcycloheptyl cation. In situ dehydration of formic acid by sulfuric acid generates carbon monoxide (CO), which traps the carbocation to form an acylium ion, subsequently hydrolyzed to the acid.

Reagents & Materials
  • Methylenecycloheptane (purity >95%)[1]

  • Formic acid (98-100%)

  • Sulfuric acid (conc. 98%)

  • n-Hexane (for extraction)

Procedure
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Place the flask in an ice-water bath (

    
    ).
    
  • Acid Preparation: Charge the flask with Sulfuric Acid (10 equiv relative to alkene).

    • Note: High acidity is crucial to maintain the acylium ion and dehydrate formic acid.

  • Addition Phase (Critical Control Point):

    • Prepare a mixture of Methylenecycloheptane (1.0 equiv) and Formic Acid (4.0 equiv).

    • Add this mixture dropwise to the stirred sulfuric acid over 2 hours.

    • Caution: Maintain internal temperature

      
      . Rapid addition causes localized heating, leading to alkene polymerization (dimerization) or hydride shifts.
      
  • Digestion: After addition, stir the viscous mixture for 1 hour at

    
    , then allow it to warm to room temperature over 1 hour. Evolution of CO gas (bubbles) should cease.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The carboxylic acid will precipitate as a white solid or oil.

  • Workup:

    • Extract the aqueous mixture with n-hexane (

      
      ).
      
    • Combine organics and extract with

      
       aqueous NaOH (
      
      
      
      ) to separate the acid (as sodium salt) from unreacted neutral alkene/polymers.
    • Acidify the aqueous alkaline layer with HCl to pH 1.

    • Extract the liberated acid with diethyl ether (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from hexane or distill under reduced pressure if liquid (bp approx.

    
     at 10 mmHg).
    

Expected Yield: 75–85% Key Intermediate Data (Acid):

  • IR: Broad O-H stretch (

    
    ), Strong C=O (
    
    
    
    ).
  • ¹H NMR: Methyl singlet at

    
    .
    
Step 2: Reductive Hydroxymethylation

Objective: Reduction of the sterically hindered tertiary carboxylic acid to the neopentyl alcohol. Reagent Choice: Lithium Aluminum Hydride (


) is required. Borane (

) is also effective but

is generally more robust for hindered acids.
Procedure
  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and

    
     inlet.
    
  • Reagent Charge: Add

    
      (1.5 equiv) suspended in anhydrous THF. Cool to 
    
    
    
    .
  • Addition: Dissolve 1-methylcycloheptane-1-carboxylic acid (from Step 1) in anhydrous THF. Add dropwise to the hydride suspension.

    • Observation: Gas evolution (

      
      ) will be vigorous.
      
  • Reaction: Warm to room temperature, then heat to reflux for 4 hours to ensure complete reduction of the hindered carbonyl.

  • Fieser Quench (Safety Critical):

    • Cool to

      
      .
      
    • Add water (

      
       mL per 
      
      
      
      g
      
      
      ).
    • Add

      
       NaOH (
      
      
      
      mL).
    • Add water (

      
       mL).
      
    • Stir until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate.

  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Mechanistic Validation & Troubleshooting

The success of this protocol relies on the stability of the carbocation intermediates.

Mechanism Step1 Methylenecycloheptane + H+ (H2SO4) Step2 Tertiary Carbocation (1-Methylcycloheptyl cation) Step1->Step2 Markovnikov Protonation Step3 Acylium Ion (Trapping by CO) Step2->Step3 CO Attack (Kinetic Trap) Side1 Dimerization/Polymerization Step2->Side1 If Temp > 20°C or [Alkene] too high Step4 Carboxylic Acid (Quench with H2O) Step3->Step4 Hydrolysis

Figure 2: Mechanistic pathway highlighting the critical carbocation intermediate and potential side reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of alkeneLower temperature to

; increase stirring rate; dilute alkene in HCOOH before addition.
Impure Product (Step 1) Incomplete extractionEnsure pH < 2 before final extraction; use ether instead of hexane for the acid extraction.
Incomplete Reduction (Step 2) Steric hindranceIncrease reflux time to 12h; ensure fresh

is used.
Product is an Oil Trace solvent/impuritiesHigh-vacuum drying (>4h); check NMR for solvent peaks.

Analytical Specifications

Target Molecule: (1-Methylcycloheptyl)methanol Formula:


MW:  142.24  g/mol 
TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (400 MHz,

)

3.35 (s, 2H)

(Diagnostic singlet, no coupling due to quaternary C)

0.95 (s, 3H)

(Shielded methyl on quaternary C)

1.40–1.60 (m, 12H)
Cycloheptyl ring protons
¹³C NMR (100 MHz,

)

72.5


38.0
Quaternary


25.0
Methyl

IR Spectroscopy

(Broad)
O-H Stretch

C-O Stretch (Primary alcohol)

References

  • Koch, H.; Haaf, W. "Über die Synthese verzweigter Carbonsäuren nach der Ameisensäure-Methode" Liebigs Annalen der Chemie, 1958 , 618, 251–266. Link

    • Foundational text for the Koch-Haaf carbonyl
  • Bahrmann, H. "Koch Reactions" in New Syntheses with Carbon Monoxide, Springer, Berlin, Heidelberg, 1980 , pp 372–413. Link

    • Comprehensive review of carbonyl
  • Peters, J. A.; van Bekkum, H. "Direct synthesis of tertiary carboxylic acids from alkenes" Recueil des Travaux Chimiques des Pays-Bas, 1973 , 92, 379. Link

    • Provides specific optimization for cyclic alkene substr
  • Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride Reduction of Sterically Hindered Acids" Journal of Organic Chemistry, 1976 , 41, 3064. Link

    • Protocol validation for the reduction of neopentyl-type carboxylic acids.

Sources

Application Notes & Protocols: Reduction of 1-Methylcycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (1-Methylcycloheptyl)methanol

In the landscape of pharmaceutical and materials science, the precise construction of molecular scaffolds is paramount. 1-Methylcycloheptanecarboxylic acid is a sterically hindered carboxylic acid whose corresponding primary alcohol, (1-methylcycloheptyl)methanol, serves as a valuable building block for more complex molecules. Its seven-membered carbocyclic ring, substituted with a methyl and a hydroxymethyl group at the same carbon, presents a unique three-dimensional structure. This structural motif is of interest in the development of novel therapeutic agents and advanced materials where specific spatial arrangements are critical for function.

The reduction of the carboxylic acid to the primary alcohol is a key transformation. However, the steric hindrance posed by the quaternary α-carbon presents a significant challenge, necessitating the use of powerful and carefully selected reducing agents. This document provides a detailed guide to the most effective protocols for this reduction, focusing on the underlying chemical principles, practical execution, and safety considerations essential for researchers in drug development and chemical synthesis.

Comparative Analysis of Reduction Methodologies

The conversion of a carboxylic acid to a primary alcohol requires a potent source of hydride (H⁻). Due to the resonance stabilization of the carboxylate group and the presence of an acidic proton, mild reducing agents like sodium borohydride (NaBH₄) are ineffective.[1][2] The two most reliable and widely adopted methods for this transformation are reduction with Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃·THF or BH₃·SMe₂)
Reactivity Extremely high; reduces most polar functional groups (esters, amides, ketones, etc.).[3][4][5]High, but more selective for carboxylic acids and amides.[6][7]
Steric Hindrance Highly effective for sterically hindered acids due to its small hydride donor.Also effective, as the electrophilic boron coordinates to the carbonyl oxygen.[8]
Safety Concerns Pyrophoric; reacts violently with water and protic solvents, releasing flammable H₂ gas.[4] Requires strict anhydrous conditions.Toxic, flammable gas (diborane) may be released.[9][10][11] BH₃·THF can form explosive peroxides upon storage.[12]
Workup Can be complex, often forming gelatinous aluminum salts that complicate product isolation.Generally simpler; quenching with methanol leads to volatile borate esters.[7]
Chemoselectivity Low. Will reduce nearly all other carbonyls present in the molecule.[13]High. Can selectively reduce a carboxylic acid in the presence of esters or ketones.[6][13]

Visualization of the Reduction Process

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the reduction of a carboxylic acid using a strong hydride reducing agent under anhydrous conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Assemble & Flame-Dry Glassware P2 Establish Inert Atmosphere (N₂ or Ar) P1->P2 P3 Prepare Anhydrous Solvent (e.g., THF, Diethyl Ether) P2->P3 R1 Dissolve Reagent (LiAlH₄ or BH₃·THF) in Solvent P3->R1 R2 Cool to 0 °C R1->R2 R3 Slowly Add Substrate Solution (1-Methylcycloheptanecarboxylic Acid in THF) R2->R3 R4 Monitor Reaction (TLC, LC-MS) R3->R4 W1 Cool to 0 °C R4->W1 W2 Carefully Quench (e.g., Ethyl Acetate, then H₂O/NaOH) W1->W2 W3 Aqueous Workup (Extraction) W2->W3 W4 Dry, Filter & Concentrate W3->W4 W5 Purify Product (Distillation or Chromatography) W4->W5

Caption: General workflow for hydride reduction of carboxylic acids.

Reaction Mechanism: Hydride Reduction

The mechanism involves an initial acid-base reaction followed by nucleophilic attack of the hydride on the carbonyl carbon.

Caption: Simplified mechanism for carboxylic acid reduction.

Detailed Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective but demands strict adherence to safety procedures due to the pyrophoric nature of LiAlH₄.[14]

Materials:

  • 1-Methylcycloheptanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄), powder or 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium potassium tartrate solution (Rochelle's salt) (optional)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble and flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1-methylcycloheptanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[14]

    • Expert Insight: The initial reaction is a vigorous acid-base reaction that produces H₂ gas.[3] Slow addition is critical to control the exotherm and gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required for full conversion.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. This is the most hazardous step and must be performed with extreme caution in a fume hood.[14][15]

    • Standard Fieser Workup: For every 1 g of LiAlH₄ used, slowly and sequentially add:

      • 1 mL of water

      • 1 mL of 15% aqueous NaOH

      • 3 mL of water[16]

    • Alternative Rochelle's Salt Workup: Slowly add a saturated aqueous solution of sodium potassium tartrate until gas evolution ceases and a clear solution with a white precipitate is formed.[17] This method is often preferred as it helps to break up aluminum salt emulsions, leading to easier filtration.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular white precipitate (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude (1-methylcycloheptyl)methanol can then be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)

This method is a safer alternative to LiAlH₄, offering higher chemoselectivity and a simpler workup.[18]

Materials:

  • 1-Methylcycloheptanecarboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware as listed in Protocol 1

Procedure:

  • Setup: Prepare a flame-dried, inert-atmosphere apparatus as described in Protocol 1.

  • Substrate Addition: Dissolve 1-methylcycloheptanecarboxylic acid (1.0 equivalent) in anhydrous THF in the reaction flask and cool to 0 °C.

  • Reagent Addition: Slowly add BH₃·THF solution (1.1 - 1.5 equivalents) dropwise via syringe or dropping funnel to the stirred solution of the acid.[7]

    • Expert Insight: Borane is an electrophilic reducing agent that coordinates to the carbonyl oxygen, making it highly effective for carboxylic acids.[8] Unlike LiAlH₄, the initial reaction is not a violent acid-base deprotonation, but gas evolution will still occur.[18]

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2-6 hours. The reaction can be gently refluxed if necessary to drive it to completion. Monitor by TLC or LC-MS.

  • Quenching: Cool the mixture to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed. Continue adding methanol until the bubbling ceases.[7]

  • Isolation: Remove the solvent under reduced pressure. The resulting borate esters are often co-evaporated with additional methanol washes.

  • Aqueous Workup: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography as needed.

Troubleshooting and Safety

ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; reaction time or temperature too low; poor quality (degraded) reagent.Add more reducing agent. Increase reaction time or gently heat. Use a fresh, unopened bottle of reagent.
Low Yield Product lost during workup (emulsions with LiAlH₄); incomplete reaction.For LiAlH₄, use the Rochelle's salt workup to prevent emulsions.[17] Ensure reaction goes to completion before quenching.
Difficult Filtration (LiAlH₄) Gelatinous aluminum salts formed.Ensure the Fieser quench ratios are followed precisely, or switch to the Rochelle's salt workup.[16]

Critical Safety Precautions:

  • LiAlH₄: Is extremely water-reactive and can ignite spontaneously in moist air. Always handle in a fume hood under an inert atmosphere. Wear appropriate PPE, including a face shield, flame-retardant lab coat, and gloves.[14][15]

  • BH₃·THF: Is a flammable liquid.[12][19] Diborane, a toxic and pyrophoric gas, can be present in the headspace of the container.[9][11] Always handle in a well-ventilated fume hood. Check older bottles of BH₃·THF for peroxide formation.[12]

  • Quenching: All quenching procedures are highly exothermic and release flammable hydrogen gas. Perform them slowly, at 0 °C, and behind a safety shield.[15][20]

References

  • Monteiro, A. M., & Flanagan, R. C. (2017). Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. Organic Process Research & Development, 21(2), 241-246. [Link]

  • ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]

  • ACS Publications. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]

  • PMC. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]

  • Research and Reviews: Journal of Chemistry. (2021). A Report on Reagents and its Quenching Methods. [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. [Link]

  • The Sarpong Group, UC Berkeley. (2016). Quenching of Water Reactive Materials. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • ChemRxiv. (n.d.). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. [Link]

  • Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]

Sources

Application Note: Hydroboration-Oxidation Routes for Methylcycloheptyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the synthesis of methyl-substituted cycloheptyl alcohols, specifically addressing the Hydroboration-Oxidation methodology.

It is critical to distinguish between two chemically distinct targets often confused in nomenclature:

  • (1-Methylcycloheptyl)methanol (Target A): A primary alcohol with a quaternary carbon (

    
    ).
    
  • trans-2-Methylcycloheptanol (Target B): A secondary alcohol formed via the standard hydroboration of 1-methylcycloheptene.

This guide focuses on the Hydroboration-Oxidation of 1-Methylcycloheptene (the standard precursor) and clarifies the synthetic route to (1-Methylcycloheptyl)methanol to ensure scientific accuracy.

Executive Summary

Topic: Hydroboration-Oxidation Protocols for Cycloheptyl Derivatives. Target Molecule: (1-Methylcycloheptyl)methanol (CAS: 38502-28-2 analog) and trans-2-Methylcycloheptanol. Methodology: Brown Hydroboration-Oxidation; Comparative Analysis with Carboxylation-Reduction routes.

Abstract: Hydroboration-oxidation is a cornerstone reaction for converting alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. While frequently applied to 1-methylcycloheptene , this reaction yields trans-2-methylcycloheptanol , not (1-methylcycloheptyl)methanol . This guide details the protocol for the hydroboration of 1-methylcycloheptene and provides the correct alternative synthetic pathway for (1-methylcycloheptyl)methanol via homologation, ensuring researchers select the correct route for their specific drug development intermediate.

Scientific Foundation & Reaction Logic[1]

The Regioselectivity Paradox

The synthesis of methyl-substituted cycloheptyl alcohols depends entirely on the placement of the double bond and the reaction mechanism.

  • Pathway A: Hydroboration of 1-Methylcycloheptene

    • Mechanism: The Boron atom adds to the less substituted carbon (C2) to minimize steric hindrance. The Hydrogen adds to the more substituted carbon (C1).[1]

    • Stereochemistry: The addition is strictly syn.[2] Since the methyl group at C1 blocks one face, the Boron and Hydrogen add to the opposite face (anti to the methyl).

    • Oxidation: Retention of configuration.[3][2][4]

    • Product: trans-2-Methylcycloheptanol.

    • Relevance: Useful for creating chiral secondary alcohols.

  • Pathway B: Synthesis of (1-Methylcycloheptyl)methanol

    • Structure: A primary alcohol attached to a quaternary carbon.

    • Challenge: Direct hydroboration of 1-methylcycloheptene cannot form a primary alcohol (requires a terminal alkene) nor a quaternary center with an exocyclic carbon (requires homologation).

    • Solution: This target is synthesized via the reduction of 1-methylcycloheptanecarboxylic acid or C1-homologation of 1-methylcycloheptanol derivatives.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways from 1-Methylcycloheptene.

HydroborationPathways Alkene 1-Methylcycloheptene (C8H14) TS_Hydro Transition State (Syn-Addition) Alkene->TS_Hydro BH3·THF (Hydroboration) Acid 1-Methylcycloheptane- carboxylic acid Alkene->Acid Koch-Haaf (CO, H+, H2O) Borane Organoborane Intermediate (trans-2-methylcycloheptyl)borane TS_Hydro->Borane Regioselective (Anti-Markovnikov) Product_A trans-2-Methylcycloheptanol (Secondary Alcohol) Borane->Product_A H2O2, NaOH (Oxidation) Product_B (1-Methylcycloheptyl)methanol (Primary Alcohol - Target) Acid->Product_B LiAlH4 (Reduction)

Caption: Figure 1: Hydroboration yields the secondary alcohol (trans-2-isomer), while the primary alcohol target requires carboxylation/reduction.

Detailed Experimental Protocols

Protocol A: Hydroboration-Oxidation of 1-Methylcycloheptene

Objective: Synthesis of trans-2-Methylcycloheptanol. Scale: 10 mmol.

Reagents & Materials
ReagentEquiv.[1][5][6]AmountRole
1-Methylcycloheptene 1.01.10 g (10 mmol)Substrate
Borane-THF Complex (1.0 M) 0.353.5 mLHydroborating Agent (BH3 adds 3 alkenes)
Sodium Hydroxide (3.0 M) 1.24.0 mLBase for Oxidation
Hydrogen Peroxide (30% wt) 1.21.2 mLOxidant
THF (Anhydrous) -10 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to 0°C using an ice bath.

  • Hydroboration:

    • Add 1-Methylcycloheptene (1.10 g) and anhydrous THF (10 mL) to the flask.

    • Add BH3·THF solution (3.5 mL) dropwise via syringe over 10 minutes. Caution: Exothermic.[3]

    • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour . The solution should become clear.

  • Oxidation:

    • Cool the flask back to 0°C .

    • Add 3M NaOH (4.0 mL) dropwise.

    • Slowly add 30% H2O2 (1.2 mL) dropwise. Warning: Vigorous reaction.[3] Maintain temperature <25°C.

    • Remove the ice bath and reflux the mixture at 50°C for 1 hour to ensure complete oxidation.

  • Workup:

    • Cool to room temperature.[7] Pour the mixture into a separatory funnel containing 20 mL diethyl ether and 20 mL brine.

    • Separate the organic layer.[3][7] Extract the aqueous layer with ether (2 x 15 mL).[7]

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Yield: Expect 85-95% of trans-2-methylcycloheptanol.

Protocol B: Synthesis of (1-Methylcycloheptyl)methanol

Objective: Synthesis of the primary alcohol target (1-hydroxymethyl-1-methylcycloheptane). Note: Since hydroboration does not yield this directly, this protocol uses the Carboxylic Acid Reduction route, which is the industry standard for this fragment.

Reagents & Materials
ReagentEquiv.[1][5][6]AmountRole
1-Methylcycloheptanecarboxylic Acid 1.01.56 g (10 mmol)Precursor
Lithium Aluminum Hydride (LiAlH4) 1.50.57 gReducing Agent
THF (Anhydrous) -20 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask under nitrogen. Add LiAlH4 (0.57 g) and anhydrous THF (15 mL). Cool to 0°C .[3][7]

  • Addition:

    • Dissolve 1-Methylcycloheptanecarboxylic acid (1.56 g) in THF (5 mL).

    • Add the acid solution dropwise to the LiAlH4 suspension. Caution: Hydrogen gas evolution.

  • Reaction:

    • Warm to room temperature and reflux for 4 hours .

  • Quench (Fieser Method):

    • Cool to 0°C.[7]

    • Add 0.6 mL water, then 0.6 mL 15% NaOH, then 1.8 mL water.

    • Stir until a white granular precipitate forms.

  • Isolation:

    • Filter through a pad of Celite. Wash the pad with ether.

    • Concentrate the filtrate to yield (1-Methylcycloheptyl)methanol .

    • Yield: Expect >90% as a colorless oil.

Critical Analysis: Why Hydroboration Fails for Target A

Researchers often hypothesize that hydroboration of Methylenecycloheptane might yield the target. However, the regioselectivity rules dictate otherwise:

PrecursorReactionMajor ProductType
1-Methylcycloheptene Hydroboration-Oxidationtrans-2-MethylcycloheptanolSecondary Alcohol
Methylenecycloheptane Hydroboration-OxidationCycloheptylmethanolPrimary Alcohol (No Methyl)
1-Methyl-1-vinylcycloheptane Hydroboration-Oxidation2-(1-Methylcycloheptyl)ethanolHomologated Primary Alcohol

References

  • Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[3][1][2][5][8][9][10] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society.

  • Zweifel, G., & Brown, H. C. (1963). "Hydration of Olefins, Dienes, and Acetylenes via Hydroboration." Organic Reactions.[1][7][11]

  • BLD Pharm. (2024). "(1-Methylcycloheptyl)methanol Product Page." Chemical Catalog.

  • Marshall, J. A., & Greene, A. E. (1972). "Synthesis of bridgehead alcohols." The Journal of Organic Chemistry. (Context for quaternary center synthesis).

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Cycloheptyl Methanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cycloheptyl methanol and its derivatives are pivotal structural motifs in modern pharmaceuticals and fine chemicals. Their synthesis via catalytic hydrogenation of readily available precursors, such as cycloheptanecarboxylic acid and its esters, represents a highly efficient and atom-economical approach. This guide provides a comprehensive overview of contemporary catalytic hydrogenation techniques, offering detailed application notes and step-by-step protocols for researchers, scientists, and professionals in drug development. We delve into both heterogeneous and homogeneous catalytic systems, discussing the rationale behind catalyst selection, reaction optimization, and critical safety considerations for high-pressure hydrogenations.

Introduction: The Significance of the Cycloheptyl Methanol Moiety

The seven-membered carbocyclic ring of cycloheptyl methanol provides a unique three-dimensional framework that is increasingly incorporated into the design of novel therapeutic agents. Its conformational flexibility and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The primary alcohol functionality serves as a versatile handle for further chemical modifications, making cycloheptyl methanol a valuable building block in multi-step syntheses.

The most direct and sustainable route to cycloheptyl methanol involves the reduction of cycloheptanecarboxylic acid or its corresponding esters. While stoichiometric reducing agents like lithium aluminum hydride can achieve this transformation, their use on an industrial scale is hampered by significant waste generation and safety concerns.[1] Catalytic hydrogenation, employing molecular hydrogen (H₂), offers a greener and more scalable alternative.[2]

Precursor Synthesis and Selection

The primary precursors for cycloheptyl methanol are cycloheptanecarboxylic acid and its simple alkyl esters (e.g., methyl or ethyl esters).

  • Cycloheptanecarboxylic Acid: This precursor is commercially available or can be synthesized through various methods, including the carboxylation of cycloheptylmagnesium bromide or the oxidation of cycloheptyl methanol itself.

  • Cycloheptanecarboxylate Esters: These are typically prepared by standard esterification procedures from cycloheptanecarboxylic acid, such as the Fischer-Speier esterification using an acid catalyst and the corresponding alcohol.[3]

The choice between the carboxylic acid or its ester as the starting material often depends on the selection of the catalytic system, as some catalysts exhibit preferential reactivity towards one functional group over the other.[4]

Catalytic Hydrogenation Strategies

The reduction of a carboxylic acid or ester to an alcohol is a challenging transformation due to the low electrophilicity of the carbonyl carbon.[2] Success hinges on the use of highly active and selective catalysts under optimized reaction conditions. Both heterogeneous and homogeneous catalysts have been successfully employed for this purpose.

Heterogeneous Catalysis: Robust and Recyclable Systems

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, reusability, and generally lower cost.[5] For the hydrogenation of carboxylic acids and esters, bimetallic and supported metal catalysts are particularly effective.

Key Heterogeneous Catalyst Systems:

  • Ruthenium-based Catalysts (e.g., Ru/C, Ru-Sn/Al₂O₃): Ruthenium catalysts are highly active for the hydrogenation of carboxylic acids. The addition of a second metal, such as tin, can enhance selectivity and activity.[6]

  • Rhenium-based Catalysts (e.g., Re/TiO₂, Re-Pd/C): Rhenium-containing catalysts have shown exceptional performance in the selective hydrogenation of carboxylic acids to alcohols, even in the presence of other reducible functional groups.[4][7] For instance, Re/TiO₂ has been demonstrated to effectively reduce both aromatic and aliphatic carboxylic acids under relatively mild conditions.[7]

  • Copper Chromite: While historically significant for ester hydrogenation, its use has diminished due to the toxicity of chromium.

These reactions typically require elevated temperatures (100-250 °C) and high hydrogen pressures (50-200 bar) to achieve good conversion and selectivity.[6]

Homogeneous Catalysis: High Selectivity Under Milder Conditions

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit higher activity and selectivity under milder conditions (lower temperatures and pressures) compared to their heterogeneous counterparts.[1] This can be particularly advantageous when dealing with thermally sensitive substrates. Ruthenium-phosphine complexes are at the forefront of this technology.[8]

Prominent Homogeneous Catalyst Systems:

  • Ruthenium-Triphos Complexes: Catalyst systems generated from ruthenium precursors like [Ru(acac)₃] and tripodal phosphine ligands such as MeC(CH₂PPh₂)₃ have proven effective for the hydrogenation of a wide range of esters to alcohols.

  • Ruthenium-Pincer Complexes: More recently, well-defined ruthenium pincer complexes have emerged as highly active catalysts, enabling ester hydrogenation at lower catalyst loadings and under more benign conditions.[9]

A key challenge with homogeneous catalysts is their separation from the product, though techniques like precipitation or distillation can be employed for catalyst removal.[8]

Comparative Overview of Hydrogenation Techniques

Parameter Heterogeneous Catalysis (e.g., Re/TiO₂)[7] Homogeneous Catalysis (e.g., Ru-Triphos)
Typical Precursor Carboxylic Acids, EstersEsters
Catalyst Loading 1-5 mol%0.1-1 mol%
Temperature 140-200 °C100-120 °C
H₂ Pressure 50-150 bar (approx. 725-2175 psi)80-90 bar (approx. 1160-1305 psi)
Solvent Dioxane, THF, or neatAlcohols (e.g., Methanol, Ethanol)
Advantages Easy to separate and recycle, robustHigh activity and selectivity, milder conditions
Disadvantages Harsher reaction conditions, potentially lower selectivityCatalyst separation can be challenging

Experimental Protocols

Safety First: High-pressure hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts. All procedures must be conducted in a properly functioning fume hood, within a dedicated high-pressure reactor (autoclave) equipped with appropriate safety features like a rupture disc and pressure relief valve.[10][11] A thorough understanding of the high-pressure apparatus is essential before commencing any experiment.[12]

Protocol 1: Heterogeneous Hydrogenation of Cycloheptanecarboxylic Acid using a Rhenium-based Catalyst

This protocol is adapted from methodologies for the selective hydrogenation of aliphatic carboxylic acids.[7]

Materials:

  • Cycloheptanecarboxylic acid

  • Re/TiO₂ catalyst (5 wt%)

  • 1,4-Dioxane (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Place a magnetic stir bar inside the glass liner.

  • Charging the Reactor: In a fume hood, add the Re/TiO₂ catalyst (e.g., 50 mg for a 1 mmol scale reaction) to the glass liner. Add cycloheptanecarboxylic acid (1 mmol) followed by anhydrous 1,4-dioxane (5 mL).

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the reactor 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa / 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop from the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the system with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with a small amount of dioxane or ethyl acetate.

  • Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine conversion and selectivity. The product can be purified by column chromatography or distillation if necessary.

Protocol 2: Homogeneous Hydrogenation of Methyl Cycloheptanecarboxylate using a Ruthenium-Triphos Catalyst

This protocol is based on established procedures for homogeneous ester hydrogenation.

Materials:

  • Methyl cycloheptanecarboxylate

  • [Ru(acac)₃] (Ruthenium(III) acetylacetonate)

  • MeC(CH₂PPh₂)₃ (1,1,1-Tris(diphenylphosphinomethyl)ethane, "Triphos")

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst precursors in anhydrous ethanol.

  • Charging the Reactor: To the glass liner of the autoclave containing a stir bar, add methyl cycloheptanecarboxylate (1 mmol). Via syringe, add the required volume of the catalyst precursor solution (e.g., to achieve 0.5 mol% Ru loading).

  • Sealing and Purging: Seal the autoclave and remove it from the glovebox. Connect it to the gas manifold in a fume hood. Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to approximately 85 bar. Begin stirring and heat the mixture to 100-120 °C. The active catalyst is formed in situ.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots at time intervals (requires depressurization and purging cycles) for analysis by GC or TLC.

  • Work-up: After completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen. Transfer the reaction mixture to a round-bottom flask.

  • Product Isolation: The solvent can be removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to separate the cycloheptyl methanol from the non-volatile catalyst components.

Visualization of Experimental Workflow

Heterogeneous Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Reactor: 1. Catalyst (Re/TiO₂) 2. Substrate 3. Solvent seal_reactor Seal Autoclave charge_reactor->seal_reactor purge_N2 Purge with N₂ seal_reactor->purge_N2 purge_H2 Purge with H₂ purge_N2->purge_H2 pressurize Pressurize with H₂ (e.g., 50 bar) purge_H2->pressurize heat_stir Heat and Stir (e.g., 140°C) pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter (remove catalyst) cool_vent->filter analyze Analyze Product (GC-MS, NMR) filter->analyze purify Purify (optional) analyze->purify

Caption: Workflow for Heterogeneous Catalytic Hydrogenation.

Homogeneous Hydrogenation Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Reactor: 1. Substrate 2. Catalyst Solution seal_reactor Seal Autoclave charge_reactor->seal_reactor purge_N2 Purge with N₂ seal_reactor->purge_N2 purge_H2 Purge with H₂ purge_N2->purge_H2 pressurize Pressurize with H₂ (e.g., 85 bar) purge_H2->pressurize heat_stir Heat and Stir (e.g., 110°C) pressurize->heat_stir monitor Monitor via Aliquots heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent concentrate Remove Solvent cool_vent->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Analyze Product purify->analyze

Caption: Workflow for Homogeneous Catalytic Hydrogenation.

Troubleshooting and Optimization

  • Low Conversion: Increase temperature, pressure, catalyst loading, or reaction time. Ensure the catalyst is active and not poisoned.

  • Poor Selectivity (Over-reduction to Hydrocarbon): This is more common with heterogeneous catalysts at high temperatures. Lower the reaction temperature or choose a more selective catalyst system.

  • Inconsistent Results: Ensure all reagents and solvents are anhydrous, as water can inhibit some catalysts. Verify the purity of the hydrogen gas.

Conclusion

The catalytic hydrogenation of cycloheptanecarboxylic acid and its esters is a powerful and scalable method for producing cycloheptyl methanol. The choice between heterogeneous and homogeneous catalysis depends on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. Heterogeneous systems offer operational simplicity and catalyst recyclability, making them suitable for large-scale production. Homogeneous catalysts provide high activity and selectivity under milder conditions, which is ideal for complex, multi-functional molecules often encountered in pharmaceutical development. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently perform these valuable transformations.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
  • TiO2-supported Re as a heterogeneous catalyst for selective hydrogenation of carboxylic acids and their derivatives. Institute for Catalysis, Hokkaido University.
  • Selective Hydrogenation of Carboxylic Acids to Alcohols or Alkanes Employing a Heterogeneous Catalyst. Sci-Hub.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB.
  • The case for homogeneous ester hydrogenation. Chemicals Knowledge Hub.
  • Heterogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amino Acids, and Amides. Thieme E-Books.
  • Hydrogenation of esters with homogeneous catalysts | Request PDF. ResearchGate.
  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. ACS Publications.
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. RSC Publishing.
  • Homogeneous ruthenium catalyzed hydrogenation of esters to alcohols. Chemical Communications (RSC Publishing).
  • Hydrogenation Reactions - safety.pitt.edu. University of Pittsburgh.
  • The coming of age of homogeneous ester hydrogenation - Gusev catalysts: Why, how and when to use them. Teknoscienze.
  • Parr Hydrogenation Apparatus Safety procedure. Weizmann Institute of Science.
  • Synthesis of Esters. Science of Synthesis.

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Application Note & Protocols: Strategic Functionalization of the Hydroxyl Group in (1-Methylcycloheptyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

(1-Methylcycloheptyl)methanol is a primary alcohol characterized by a sterically demanding cycloheptyl moiety bearing a quaternary methyl-substituted carbon adjacent to the hydroxymethyl group. This unique "neopentyl-like" structure presents both challenges and opportunities in synthetic chemistry. While the steric hindrance can impede standard reaction kinetics, it also provides a scaffold for creating structurally complex molecules with potential applications in medicinal chemistry and materials science. The primary hydroxyl group is the key handle for molecular elaboration, and its effective functionalization is paramount for leveraging this building block in discovery programs.

This guide provides a comprehensive overview of robust and field-proven strategies for the functionalization of the hydroxyl group in (1-Methylcycloheptyl)methanol. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can adapt and troubleshoot these protocols effectively.

Foundational Chemical Principles

The hydroxyl (-OH) group is a versatile functional group, but it is a poor leaving group in nucleophilic substitution reactions.[1][2][3] Therefore, most functionalization strategies involve one of two core principles:

  • Activation of the Oxygen: The oxygen atom is converted into a better leaving group, typically by protonation under acidic conditions or by conversion to a sulfonate ester.[1][2][4][5]

  • Transformation of the C-O Bond: The hydroxyl group is directly converted into a different functionality, such as a carbonyl group through oxidation.

The significant steric bulk surrounding the primary alcohol in (1-Methylcycloheptyl)methanol makes SN2 reactions more challenging than for unhindered primary alcohols.[6][7] This necessitates the careful selection of reagents and conditions that can overcome this steric barrier or that operate through mechanisms less sensitive to steric effects.

Core Functionalization Pathways

The following sections detail reliable protocols for the most common and useful transformations of (1-Methylcycloheptyl)methanol.

Diagram: Functionalization Pathways

G cluster_start Starting Material cluster_products Functionalized Products Start (1-Methylcycloheptyl)methanol Aldehyde Aldehyde Start->Aldehyde Oxidation Ester Ester Start->Ester Esterification AlkylHalide Alkyl Halide (Br, Cl) Start->AlkylHalide Halogenation Sulfonate Sulfonate Ester (OTs, OMs) Start->Sulfonate Sulfonylation AlkylHalide->Ester SN2 with RCOO- Sulfonate->Ester SN2 with RCOO-

Caption: Key synthetic routes from (1-Methylcycloheptyl)methanol.

Oxidation to the Aldehyde: Avoiding Over-oxidation

The conversion of a primary alcohol to an aldehyde is a foundational transformation. A significant challenge is preventing over-oxidation to the carboxylic acid.[8] For a sterically hindered substrate like (1-Methylcycloheptyl)methanol, mild and selective methods are essential.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

Expertise & Rationale: The Dess-Martin oxidation is exceptionally mild and operates under neutral conditions, making it ideal for sensitive substrates.[9][10][11][12] It avoids harsh acidic or basic media and the use of toxic heavy metals like chromium.[10][11][13] The reaction is typically fast at room temperature and workup is straightforward.[9][12]

Protocol: Dess-Martin Oxidation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-Methylcycloheptyl)methanol (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1–1.2 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) for the disappearance of the starting alcohol (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Method 2: Swern Oxidation

Expertise & Rationale: The Swern oxidation is another powerful method that uses inexpensive reagents and operates at very low temperatures (-78 °C), which preserves sensitive functional groups.[13][14] It reliably stops at the aldehyde stage for primary alcohols.[13][15] Careful temperature control is critical, as the activated DMSO intermediate is thermally unstable above -60 °C.[13]

Protocol: Swern Oxidation

  • Activator Prep: In a flame-dried, three-neck flask under inert atmosphere, add anhydrous DCM (0.2 M relative to oxalyl chloride) and cool to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.2 equiv) via syringe.

  • DMSO Activation: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.5 equiv) in anhydrous DCM dropwise, keeping the internal temperature below -70 °C. Stir for 15 minutes.[13]

  • Alcohol Addition: Add a solution of (1-Methylcycloheptyl)methanol (1.0 equiv) in anhydrous DCM dropwise, again maintaining the temperature below -70 °C. Stir for 30 minutes.

  • Elimination: Add triethylamine (TEA) (5.0 equiv) dropwise.[13] Stir the mixture at -78 °C for 20 minutes, then remove the cooling bath and allow it to warm to room temperature.

  • Work-up: Quench the reaction by slowly adding water or saturated aqueous ammonium chloride (NH₄Cl).[13]

  • Extraction & Purification: Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers with dilute HCl, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate carefully. Purify by flash chromatography.

Parameter Dess-Martin Oxidation Swern Oxidation
Temperature Room Temperature-78 °C to Room Temp
Key Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, TEA
Toxicity Moderate (Iodine-based)Low (Stench of DMS byproduct)[15]
Work-up Aqueous NaHCO₃/Na₂S₂O₃Aqueous Quench & Washes
Key Advantage Operational SimplicityLow Cost, Very Mild Temp

Conversion to an Excellent Leaving Group: Sulfonate Esters

To facilitate SN2 reactions, the hydroxyl group must be converted into a better leaving group. Sulfonate esters (tosylates, mesylates) are ideal for this purpose as they are excellent leaving groups due to resonance stabilization.[4][16] This two-step approach (sulfonylation followed by substitution) is often more reliable for sterically hindered alcohols than direct conversion with HX acids, which can be prone to rearrangements.[4]

Diagram: Sulfonylation Workflow

Caption: General workflow for sulfonylation and subsequent substitution.

Protocol: Tosylation (Mesylation is analogous)

  • Setup: Dissolve (1-Methylcycloheptyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.5-2.0 equiv).

  • Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with cold water. Transfer to a separatory funnel and dilute with DCM.

  • Extraction & Purification: Wash the organic layer sequentially with cold dilute HCl (to remove the base), water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting tosylate is often pure enough for the next step but can be purified by recrystallization or flash chromatography if necessary.

Nucleophilic Substitution: Esterification and Halogenation

Once activated as a sulfonate ester or converted to a halide, the (1-methylcycloheptyl)methyl group is ready for displacement by a wide range of nucleophiles.

Method 1: Mitsunobu Esterification

Expertise & Rationale: The Mitsunobu reaction is a powerful method for forming esters from primary alcohols under mild, neutral conditions.[17][18][19] It directly converts the alcohol without needing to first form a leaving group, and proceeds via an SN2 mechanism.[17][18] This is particularly useful for valuable or complex carboxylic acids. The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[3]

Protocol: Mitsunobu Esterification

  • Setup: To a flame-dried flask under an inert atmosphere, add (1-Methylcycloheptyl)methanol (1.0 equiv), the desired carboxylic acid (1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv). Dissolve in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) in THF dropwise over 20-30 minutes. A color change and/or precipitation may be observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by extensive flash column chromatography.

Method 2: Conversion to Alkyl Halides

Expertise & Rationale: Converting the alcohol to an alkyl halide provides a versatile intermediate for various subsequent reactions, including Grignard reagent formation or further SN2 displacements.[2] For primary alcohols, reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are effective and proceed via an SN2 mechanism, minimizing rearrangement.[1][20][21]

Protocol: Conversion to Alkyl Bromide using PBr₃

  • Setup: Place (1-Methylcycloheptyl)methanol (1.0 equiv) in a flask equipped with a reflux condenser and an inert atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 equiv) dropwise with vigorous stirring. (Note: PBr₃ is dense and corrosive).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to gently heat the reaction (e.g., to 50-60 °C) for a few hours to drive it to completion. Monitor by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

  • Extraction & Purification: Extract the product with a nonpolar solvent like diethyl ether or hexanes. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The alkyl bromide can be purified by distillation or flash chromatography.

Parameter Mitsunobu Esterification Halogenation (PBr₃) then Esterification
Steps 1 (Direct)2 (Indirect)
Conditions Mild, NeutralMild to Moderate Heating
Byproducts PPh₃=O, Hydrazine (difficult to remove)H₃PO₃ (water soluble)
Scope Broad (for acidic nucleophiles)Broad (for many nucleophiles)
Key Advantage Mildness, directnessCleaner work-up, versatile intermediate

Conclusion

The functionalization of (1-Methylcycloheptyl)methanol requires a strategic approach that accounts for the steric hindrance near the reaction center. For oxidation to the aldehyde, mild methods like the Dess-Martin or Swern oxidations provide high selectivity and yield. For nucleophilic substitution, a two-step sequence involving conversion to a sulfonate ester or an alkyl halide is a robust and reliable strategy that provides a versatile intermediate for further elaboration. Alternatively, the Mitsunobu reaction offers a mild, one-pot method for esterification, albeit with more challenging purification. The protocols and rationales provided herein offer a solid foundation for researchers to successfully derivatize this valuable synthetic building block.

References

  • Dess–Martin oxid
  • Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols - Benchchem.
  • Alcohols to Alkyl Halides - Chemistry Steps.
  • Dess–Martin Periodinane - Merck.
  • Dess-Martin Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Dess–Martin periodinane (DMP)
  • Dess-Martin Oxid
  • Making Alkyl Halides From Alcohols - Master Organic Chemistry.
  • 8.6: Converting Alcohols into Better Leaving Groups - Chemistry LibreTexts.
  • The Swern Oxidation: Mechanism and Fe
  • PREPARATION OF ALKYL HALIDES | HALOALKANES | ADICHEMISTRY.
  • Mitsunobu reaction - Wikipedia.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry.
  • 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax.
  • Mitsunobu Reaction.
  • Swern oxid
  • A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry - ACS Public
  • 10.
  • Mitsunobu Reaction: Mechanism, Steps & Applic
  • Alcohols in SN1 and SN2 Reactions - Chemistry Steps.
  • Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal.
  • Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squar
  • Alcohols Important Reactions - Alcohols - MC
  • Mitsunobu Reaction - Chemistry Steps.
  • Swern Oxid
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfon
  • Sulfonate synthesis by sulfonylation (tosyl
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchG
  • Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamin
  • Radical Functionalization of Remote C(sp3)–H Bonds Mediated by Unprotected Alcohols and Amides | CCS Chemistry - Chinese Chemical Society.
  • Pd-Catalyzed Dehydrogenative Oxidation of Alcohols to Functionalized Molecules | Organic Process Research & Development - ACS Public
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • How to Make OH into a Good Leaving Group - YouTube.
  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters - ACS Public
  • Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon - PMC.
  • Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamin
  • Exploring the Chemical Synthesis Applic
  • Ester synthesis by esterific
  • Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry - YouTube.
  • Ether synthesis by etherification (alkyl
  • Neopentyl alcohol - Grokipedia.
  • CN103641681A - Synthetic method of neopentyl alcohol of high purity - Google P
  • Selective Esterifications of Primary Alcohols in a W
  • (1-Methylcyclohexyl)methanol | C8H16O | CID 1501840 - PubChem - NIH.

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Troubleshooting & Optimization

Optimizing temperature conditions for 1-methylcycloheptyl functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Temperature Optimization & Troubleshooting | Ticket ID: MC7-FUNC-OPT

Core Directive: The Temperature-Selectivity Paradox

Executive Summary: Functionalizing 1-methylcycloheptane (or its derivatives like 1-methylcycloheptanol) presents a unique thermodynamic challenge compared to cyclohexyl systems. The cycloheptane ring is highly flexible (


 for pseudorotation is low), and the 1-position is a quaternary center (sterically hindered).

The Central Conflict:

  • Kinetic Control (Low T): Required to suppress the dominant side-reaction—Elimination (

    
    )  to 1-methylcycloheptene (thermodynamically favored).
    
  • Thermodynamic Requirement (High T): Often necessary to overcome the steric barrier of the quaternary center for incoming nucleophiles or radical abstractors.

Your Goal: operate in the "Goldilocks Zone" where the rate of functionalization (


) exceeds the rate of elimination (

) or catalyst decomposition (

).

Critical Temperature Zones (Data Summary)

The following table summarizes the operational windows for the two most common functionalization pathways: C(sp³)-H Activation (installing a group onto the hydrocarbon) and Nucleophilic Substitution (swapping a group at the tertiary center).

Reaction PathwayTargetOptimal TempDanger ZonePrimary Failure Mode
Radical C-H Halogenation 1-Halo-1-methylcycloheptane-20°C to 10°C (Photochemical)> 40°CPolyhalogenation & Radical Rearrangement
Fe(PDP) C-H Oxidation 1-Methylcycloheptanol0°C to 25°C (Slow Addition)> 25°CCatalyst Decomposition (Oxidative degradation)

Substitution
Tertiary Halide/Azide-78°C to -10°C > 0°C

Elimination
(Ring contraction or Alkene formation)
Metal-Cat.[1] Cross Coupling C-C Bond Formation40°C to 60°C > 80°C

-Hydride Elimination (Isomerization)

Module A: C-H Activation (The "Holy Grail" Workflow)

Scenario: You are starting with 1-methylcycloheptane and attempting to oxidize the tertiary C-H bond.

The Protocol: Fe(PDP) Catalyzed Oxidation

Based on White-Chen Methodologies

Why it fails: The tertiary C-H bond is electron-rich but sterically shielded. High temperatures kill the iron catalyst before it can access the C-H bond.

Step-by-Step Optimization:

  • Catalyst Preservation: Dissolve Fe(PDP) catalyst in MeCN.

  • Cryo-Start: Cool reaction vessel to 0°C .

  • Slow Addition (Crucial): Do not dump the oxidant (

    
    ) in at once. Use a syringe pump to add the oxidant solution over 45-60 minutes .
    
    • Reasoning: High local concentrations of

      
       at room temperature cause the active 
      
      
      
      species to attack the ligand rather than the substrate.
  • Temperature Ramp: Only allow the reaction to warm to 25°C after 50% of the oxidant is added.

  • Quench: Cool back to 0°C before quenching to prevent exotherm-induced elimination of the newly formed tertiary alcohol.

Visualization: The C-H Activation Decision Matrix

CH_Activation_Logic Start Substrate: 1-Methylcycloheptane Method Select Method Start->Method Radical Radical Halogenation (Br2/hv) Method->Radical Target: Halide Metal Fe(PDP) Oxidation (H2O2) Method->Metal Target: Alcohol Temp_Rad Temp: -10°C to 0°C (Photochemical) Radical->Temp_Rad Temp_Met Temp: 0°C (Start) -> 25°C (End) (Slow Addition) Metal->Temp_Met Result_Rad Product: Tertiary Bromide Risk: Polyhalogenation Temp_Rad->Result_Rad Result_Met Product: Tertiary Alcohol Risk: Catalyst Death Temp_Met->Result_Met

Caption: Decision flow for C-H activation. Note that temperature control is distinct for photochemical vs. metal-catalyzed pathways.

Module B: Nucleophilic Substitution (The "Danger Zone")

Scenario: You have 1-methylcycloheptanol (or chloride) and want to swap the functional group (e.g., to an azide or amine).

The Issue: The 1-methylcycloheptyl carbocation is tertiary and relatively stable, but the entropy of elimination (creating two molecules from one) dominates at higher temperatures. Furthermore, the flexible ring allows the empty p-orbital to align perfectly with adjacent C-H bonds, facilitating rapid proton loss (


).
Troubleshooting Guide (Q&A)

Q1: I am seeing >60% alkene (1-methylcycloheptene) and <10% substitution product. Why?

  • Diagnosis: Your temperature is too high, promoting the

    
     pathway.
    
  • The Fix:

    • Switch to

      
       conditions at -78°C .
      
    • Use a non-basic nucleophile (e.g.,

      
       instead of 
      
      
      
      ) to avoid acting as a base.
    • Use a Lewis Acid catalyst (

      
      ) to generate the carbocation at low temperature, then trap immediately.
      

Q2: The reaction is stalled at 0°C. Should I heat it to reflux?

  • Answer: NO.

  • Reasoning: Heating a tertiary cycloheptyl system to reflux is essentially a recipe for elimination.

  • Alternative: Instead of heat, increase the polarity of the solvent (e.g., switch from DCM to Nitromethane or HFIP). Hexafluoroisopropanol (HFIP) is known to stabilize carbocations via hydrogen bonding, allowing substitution to occur at lower temperatures without heating.

Q3: I see ring contraction products (Methylcyclohexyl derivatives).

  • Diagnosis: You are operating in a "thermodynamic sink." The cycloheptyl cation can rearrange to the more stable methylcyclohexyl cation if the lifetime of the carbocation is too long.

  • The Fix: Lower the temperature and increase the concentration of the nucleophile to "trap" the cation faster than it can rearrange.

Visualization: The Elimination vs. Substitution Energy Landscape

Reaction_Energy Reactant 1-Methylcycloheptyl-X Cation Carbocation Intermediate (High Energy) Reactant->Cation Rate Limiting Step Product_Sub Substitution Product (Kinetic @ Low T) Cation->Product_Sub Nucleophilic Attack (Low Barrier) Product_Elim Elimination (Alkene) (Thermodynamic @ High T) Cation->Product_Elim Proton Loss (High Entropy) Note High Temp increases Elimination rate exponentially Note->Product_Elim

Caption: The bifurcation point is the carbocation. High temperature favors the red path (Elimination) due to entropic factors.

References & Authoritative Sources

  • White, M. C., et al. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis.[2] Science. Link

    • Relevance: Establishes the Fe(PDP) slow-addition protocol and temperature sensitivity for tertiary C-H oxidation.

  • Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society. Link

    • Relevance: Foundational text on cycloheptane conformational analysis (twist-chair stability) explaining the steric access issues.

  • Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Functionalization. Angewandte Chemie International Edition.[3] Link

    • Relevance: Discusses the thermodynamic vs. kinetic control in radical functionalization of hindered alkanes.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3]

    • Relevance: General authoritative source for

      
       vs 
      
      
      
      competition in tertiary cyclic systems and the effect of temperature on elimination entropy.

For further assistance, please submit a log of your solvent system and temperature ramp profile to the support queue.

Sources

Validation & Comparative

A Researcher's Guide to 13C NMR Chemical Shifts of Quaternary Carbons in Cycloheptyl Rings

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone of this analytical endeavor. However, the inherent flexibility of seven-membered cycloheptyl rings presents a unique set of challenges in spectral interpretation, especially concerning the unambiguous assignment of quaternary carbon signals. These non-protonated carbons, often key stereocenters or points of substitution, typically exhibit weak signals due to the absence of Nuclear Overhauser Effect (NOE) enhancement and long relaxation times, making their identification and analysis non-trivial.[1]

This guide provides an in-depth comparison of the 13C NMR chemical shifts of quaternary carbons in various cycloheptyl systems. By synthesizing experimental data with foundational principles, we aim to equip researchers with the expertise to confidently assign these crucial signals, understand the underlying factors governing their chemical shifts, and apply this knowledge to their own structural elucidation challenges.

The Dynamic Nature of the Cycloheptyl Ring: A Conformational Conundrum

Unlike the well-defined chair conformation of cyclohexane, the cycloheptyl ring is a highly flexible system that exists as a dynamic equilibrium of multiple low-energy conformers, primarily the twist-chair and chair forms. This conformational heterogeneity directly influences the local electronic environment of each carbon atom, and consequently, its 13C NMR chemical shift. For a quaternary carbon, its specific location within this dynamic framework and the orientation of its substituents will be major determinants of its resonance frequency.

The observed chemical shift in a room temperature 13C NMR spectrum is a population-weighted average of the shifts for each contributing conformer. Therefore, any factor that alters the conformational equilibrium, such as the introduction of substituents, will lead to a change in the observed chemical shift.

Comparative Analysis of Quaternary Carbon Chemical Shifts

To illustrate the impact of the local chemical environment on the 13C NMR chemical shift of quaternary carbons in cycloheptyl rings, the following table summarizes experimental data for a selection of representative compounds.

CompoundQuaternary Carbon Environment13C Chemical Shift (δ, ppm)Key Influencing Factors
1,1-DimethylcycloheptaneC(CH₃)₂~33-35Alkyl substitution (deshielding)
Cycloheptanone Ethylene KetalO-C-O (Spiroketal)~111-113Two electronegative oxygen atoms (strong deshielding)
1-MethylcycloheptanolHO-C-CH₃~70-75Electronegative hydroxyl group (deshielding) and methyl group
1-CyanocycloheptanolHO-C-CN~70-75Electronegative hydroxyl and cyano groups
CycloheptanoneC=O~210-215sp² hybridization and electronegative oxygen (very strong deshielding)

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

From this data, a clear trend emerges: the degree of deshielding of the quaternary carbon is directly proportional to the electronegativity of the attached atoms. The sp²-hybridized carbonyl carbon in cycloheptanone represents an extreme, resonating far downfield. In contrast, the sp³-hybridized quaternary carbon in 1,1-dimethylcycloheptane is found in the aliphatic region, albeit deshielded relative to the ring's methylene carbons due to the presence of two methyl groups. The spiroketal carbon of cycloheptanone ethylene ketal experiences a significant downfield shift due to the influence of two oxygen atoms.

Causality Behind Experimental Choices: Deciphering the Spectrum

The accurate assignment of quaternary carbon signals necessitates a strategic approach to NMR experimentation. Here, we explain the rationale behind key experimental choices.

Experimental workflow for assigning quaternary carbons.

A standard proton-decoupled 1D 13C NMR experiment provides the foundational spectrum, revealing all unique carbon environments.[1] However, due to their typically weak intensity, quaternary carbon signals can be easily missed or mistaken for noise. To overcome this, a sufficient number of scans must be acquired to ensure a good signal-to-noise ratio.

The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between different types of carbon atoms based on the number of attached protons. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 experiment will only show CH signals. By comparing the standard 1D 13C spectrum with the DEPT spectra, quaternary carbons can be definitively identified by their presence in the former and absence in the latter.

For complex molecules, two-dimensional (2D) NMR techniques are essential. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each carbon atom with its directly attached protons. Quaternary carbons, having no directly attached protons, will not show a correlation in the HSQC spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is the key to final assignment. It reveals correlations between carbons and protons that are two or three bonds away. By observing correlations from protons on neighboring carbons to a suspected quaternary carbon signal, its assignment can be confirmed.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the acquisition and analysis of 13C NMR data for cycloheptyl-containing compounds, designed to ensure the trustworthy assignment of quaternary carbons.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D 13C NMR Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal sensitivity and spectral dispersion.

  • Acquire a standard proton-decoupled 1D ¹³C spectrum.

  • Employ a sufficient number of scans (e.g., 1024 or more) with a relaxation delay (d1) of at least 2 seconds to allow for the slower relaxation of quaternary carbons.

3. DEPT Experiments:

  • Acquire DEPT-135 and DEPT-90 spectra. These experiments are typically much faster than a standard ¹³C experiment.

4. 2D NMR Acquisition (if necessary):

  • Acquire HSQC and HMBC spectra. Optimize the acquisition parameters for the expected range of one-bond and long-range coupling constants.

5. Data Processing and Analysis:

  • Process all spectra using appropriate window functions to enhance signal-to-noise or resolution.

  • Calibrate the chemical shift scale to the solvent peak or an internal standard (e.g., TMS).

  • Compare the 1D ¹³C spectrum with the DEPT spectra to identify the signals corresponding to quaternary carbons.

  • Analyze the HMBC spectrum to confirm the assignments of quaternary carbons by identifying correlations to nearby protons.

The Interplay of Substituent Effects and Conformational Dynamics

The chemical shift of a quaternary carbon in a cycloheptyl ring is a sensitive probe of its environment. The following diagram illustrates the key factors influencing this chemical shift.

G cluster_substituent Substituent Effects cluster_conformation Conformational Dynamics QC Quaternary Carbon Chemical Shift Electronegativity Electronegativity (e.g., -OH, -OR, Halogens) Electronegativity->QC Deshielding Hybridization Hybridization (sp3 vs. sp2) Hybridization->QC sp2 > sp3 Steric_Effects Steric Effects (γ-gauche) Steric_Effects->QC Shielding Ring_Conformation Ring Conformation (Twist-Chair, Chair) Ring_Conformation->QC Averaged Shift Substituent_Orientation Substituent Orientation (Axial vs. Equatorial-like) Substituent_Orientation->QC Anisotropic Effects

Factors influencing quaternary carbon chemical shifts.

Substituent Effects:

  • Electronegativity: As demonstrated in the data table, electronegative substituents attached to the quaternary carbon (or in close proximity) will deshield it, causing a downfield shift in its resonance.

  • Hybridization: The hybridization state of the quaternary carbon has a profound effect. An sp²-hybridized carbon, such as a carbonyl, will be significantly deshielded compared to an sp³-hybridized carbon.

  • Steric Effects: Steric compression, particularly the γ-gauche effect, can lead to a shielding (upfield shift) of the quaternary carbon. This occurs when a substituent on the quaternary carbon is in a gauche orientation with respect to another group three bonds away.

Conformational Dynamics:

  • Ring Conformation: The relative populations of the various cycloheptyl ring conformers will determine the time-averaged chemical shift.

  • Substituent Orientation: The pseudo-axial or pseudo-equatorial orientation of substituents on the quaternary carbon will influence its chemical shift due to anisotropic effects and varying steric interactions within the different conformers.

Conclusion

The assignment of quaternary carbon 13C NMR signals in cycloheptyl rings is a challenging yet achievable task. A thorough understanding of the interplay between substituent effects and the inherent conformational flexibility of the seven-membered ring is crucial. By employing a systematic approach that combines standard 1D 13C NMR with spectral editing techniques like DEPT and, when necessary, 2D correlation experiments such as HMBC, researchers can confidently identify and assign these important signals. The comparative data and principles outlined in this guide provide a framework for interpreting these complex spectra, ultimately facilitating the accurate structural elucidation of novel cycloheptyl-containing molecules in academic and industrial research.

References

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1,1-dimethylcycloheptane. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Cycloheptanone. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 1,1-Dimethyl-cyclohexane. Retrieved February 24, 2026, from [Link]

  • University of Calgary. (n.d.). 13 Carbon NMR. Retrieved February 24, 2026, from [Link]

Sources

Comparative Stability Profile: Cycloheptyl- vs. Cyclohexyl-Methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: C7 (Cycloheptane) vs. C6 (Cyclohexane) Hydroxymethyl Systems Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary: The Stability/Conformational Trade-off

In medicinal chemistry, the choice between a six-membered (C6 , cyclohexylmethanol) and seven-membered (C7 , cycloheptylmethanol) ring system is rarely arbitrary. It represents a calculated trade-off between thermodynamic rigidity and conformational sampling .

While the C6 system acts as the industry "gold standard" for metabolic and thermodynamic stability due to its strain-free chair conformation, the C7 system is increasingly utilized to break intellectual property (IP) space or fill larger hydrophobic pockets. However, this comes at a cost: C7 systems exhibit significantly higher ring strain (~6.3 kcal/mol) and "floppiness" (pseudorotation), rendering them more susceptible to metabolic oxidation and chemical degradation.

This guide provides a data-driven comparison of these two "methyl-methanol" (hydroxymethyl-cycloalkane) scaffolds, detailing their thermodynamic profiles, chemical reactivity, and metabolic liabilities.

Thermodynamic Stability & Conformational Analysis

The fundamental difference between C6 and C7 lies in their conformational energy landscapes. This dictates not only the shelf-life stability of the raw material but also the entropic penalty upon binding to a protein target.

2.1 Ring Strain Energy (RSE) Profile
ParameterC6: Cyclohexylmethanol C7: Cycloheptylmethanol Impact on Drug Design
Dominant Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Fluxional)C6 provides predictable vector alignment; C7 is promiscuous.
Angle Strain ~0.0 kcal/molModerate (Bond angles > 109.5°)C7 is more reactive to ring-opening or contraction conditions.
Torsional Strain Minimal (Staggered bonds)High (Pitzer Strain)C7 has eclipsed hydrogens, increasing energy.
Transannular Strain NoneHigh (Prelog Strain)Critical: C7 "internal" hydrogens repel, creating metabolic hotspots.
Total Strain Energy ~0.1 kcal/mol ~6.3 kcal/mol C7 is thermodynamically less stable.
2.2 Visualizing the Energy Landscape

The following diagram illustrates the steep energy well of the C6 chair compared to the shallow, multi-well landscape of the C7 system.

ConformationalLandscape C6_Chair C6 (Chair) Global Minimum 0 kcal/mol C6_Boat C6 (Twist-Boat) Transition State ~5.5 kcal/mol C6_Chair->C6_Boat High Energy Barrier (Rigid) C7_TC C7 (Twist-Chair) Local Minimum ~6.3 kcal/mol C7_TB C7 (Twist-Boat) Fluxional State ~8.5 kcal/mol C7_TC->C7_TB Low Energy Barrier (Floppy) Pseudorotation Pseudorotation (Low Barrier) C7_TC->Pseudorotation C7_TB->Pseudorotation

Figure 1: Conformational energy barriers. C6 is locked in a stable chair, while C7 rapidly interconverts (pseudorotation), creating entropic penalties during protein binding.

Chemical Reactivity: The "Methyl-Methanol" Moiety

When attaching a hydroxymethyl group (-CH₂OH) to these rings, the ring's conformation directly influences the reactivity of the alcohol.

3.1 Steric Accessibility & Oxidation Rates
  • C6 (Cyclohexylmethanol): The -CH₂OH group prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol). This makes the alcohol sterically accessible and chemically well-behaved.

  • C7 (Cycloheptylmethanol): Due to pseudorotation, the -CH₂OH group samples multiple environments rapidly. While generally accessible, the transannular hydrogens (C3/C4 positions) can sterically hinder reagents approaching the alcohol oxygen, occasionally resulting in slower reaction rates for bulky oxidants compared to C6.

3.2 Experimental Protocol: Comparative Oxidation Rate

To determine the specific reactivity difference for your lead candidate, use this self-validating kinetic protocol.

Objective: Measure rate constant (


) of alcohol oxidation to aldehyde.
  • Substrates: Equimolar (1.0 mM) Cyclohexylmethanol vs. Cycloheptylmethanol.

  • Reagent: TEMPO (cat.) / NaOCl (Bleach) – Chosen for sensitivity to steric environment.[1]

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Monitoring:

    • Aliquot sampling at t = 0, 5, 10, 20, 40, 60 min.

    • Quench with aqueous sodium thiosulfate.

    • Analyze via GC-FID or HPLC-UV.

  • Validation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Expected Result: C6

      
       > C7 
      
      
      
      (C6 is more accessible; C7 suffers from transannular steric shielding).
Metabolic Stability (ADME/Tox)

This is the most critical differentiator for drug development. C7 rings are often termed "metabolic liabilities" compared to C6.

4.1 The Transannular "Hotspot"
  • C6 Stability: The primary metabolic route is oxidation of the pendant -CH₂OH to -COOH. The ring itself is relatively inert, with minor hydroxylation at the C3/C4 positions.

  • C7 Liability: The Prelog strain (transannular interaction) in C7 rings forces hydrogen atoms at C3 and C4 into close proximity. CYP450 enzymes relieve this strain by inserting oxygen (hydroxylation). Consequently, C7 rings undergo extensive ring oxidation , leading to complex metabolite mixtures and faster clearance.

4.2 Metabolic Pathway Visualization

MetabolicPathways Substrate_C6 C6-CH2OH (Cyclohexylmethanol) CYP CYP450 (Liver Microsomes) Substrate_C6->CYP Substrate_C7 C7-CH2OH (Cycloheptylmethanol) Substrate_C7->CYP Prod_C6 Cyclohexanecarboxylic Acid (Stable Metabolite) CYP->Prod_C6 Slow Clearance Prod_C7 Hydroxy-Cycloheptylmethanol (Multiple Regioisomers) CYP->Prod_C7 Fast Clearance (Strain Relief) Path_C6 Primary Route: Pendant Oxidation Path_C7 Major Route: Transannular Ring Hydroxylation Prod_C7_Open Ring Opening / Scission (Toxicity Risk) Prod_C7->Prod_C7_Open

Figure 2: Metabolic divergence. C6 typically oxidizes at the pendant arm, while C7 suffers ring attack to relieve transannular strain.

Standardized Comparison Data

The following table synthesizes physical organic data with medicinal chemistry observations.

FeatureC6 System C7 System Verdict
LogP (Lipophilicity) 1.49 (Baseline)~1.98 (Higher)C6 Preferred (Lower lipophilicity usually improves solubility).
Boiling Point 181°C200°CC7 is less volatile.
Conformational Entropy Low (Rigid)High (Flexible)C6 Preferred for binding affinity (less entropy loss).
Metabolic Clearance (Cl_int) Low/MediumHighC6 Preferred for half-life extension.
Synthetic Accessibility High (Commodity)Medium (Specialty)C6 Preferred for COGS (Cost of Goods).
References
  • Baeyer Strain Theory & Cycloalkane Stability Source: Chemistry LibreTexts

  • Metabolic Stability of 7-Membered Rings Source: Enamine Drug Design Guides

    • [2]

  • Oxidation Kinetics of Cycloalkyl Methanols Source: ResearchG

  • Conformational Analysis of Medium Rings Source: Saskoer.ca (Organic Chemistry Resources)

Sources

Standardizing analytical methods for cycloheptyl methanol detection

Author: BenchChem Technical Support Team. Date: February 2026

Standardizing Analytical Methods for Cycloheptyl Methanol Detection

Executive Summary: The Analytical Challenge

Cycloheptyl methanol (Cycloheptanemethanol, CAS 4448-75-3) is a critical cycloaliphatic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs) and specialty polymers. Its detection presents a specific analytical challenge:

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering standard HPLC-UV detection ineffective without complex derivatization.
    
  • Volatility Profile: With a boiling point of ~215°C, it falls into the "semi-volatile" to "volatile" category, making it a prime candidate for Gas Chromatography (GC), yet high enough to cause carryover issues in headspace analysis if not optimized.

  • Matrix Complexity: Often present as a residual intermediate in non-volatile drug substances, requiring rigorous separation logic.

This guide standardizes the detection protocol, establishing GC-FID (Direct Injection) as the primary reference method due to its superior sensitivity and linearity, while presenting HPLC-CAD as a viable alternative for thermally unstable matrices.

Comparative Method Analysis

The following table synthesizes performance metrics based on validation studies for cycloaliphatic alcohols.

FeatureMethod A: GC-FID (Recommended) Method B: HPLC-CAD Method C: HPLC-UV (Derivatized)
Principle Volatility separation + Carbon counting (Flame Ionization)Liquid separation + Aerosol charging (Universal detection)Esterification with Benzoyl Chloride + UV detection
LOD (Limit of Detection) 0.5 - 1.0 ppm 10 - 20 ppm5 - 10 ppm
Linearity (

)
> 0.9995> 0.995 (often quadratic)> 0.998
Sample Prep Simple Dilution (Direct Injection)DilutionComplex (Reaction + Extraction)
Throughput High (< 15 min run)Medium (< 25 min run)Low (Prep time > 1 hour)
Primary Limitation Matrix accumulation in linerResponse factor variationKinetic incompleteness of reaction

Strategic Method Selection

As a Senior Scientist, I advocate for a "Fit-for-Purpose" approach. Use the following logic gate to select your method.

MethodSelection Start Start: Sample Matrix Analysis IsVolatile Is the Matrix Volatile? (e.g., Solvent mixture) Start->IsVolatile IsThermallyStable Is the API/Matrix Thermally Stable > 200°C? IsVolatile->IsThermallyStable No (Solid/API) GC_FID Method A: GC-FID (Direct Injection) IsVolatile->GC_FID Yes IsThermallyStable->GC_FID Yes (Dissolve & Inject) Headspace Method A2: GC-Headspace (High Temp Incubation) IsThermallyStable->Headspace Alternative for Residuals HPLC_CAD Method B: HPLC-CAD (Reverse Phase) IsThermallyStable->HPLC_CAD No (Degrades)

Figure 1: Decision matrix for selecting the analytical technique based on sample matrix properties.

Primary Protocol: GC-FID (Direct Injection)

This protocol is the "Gold Standard" for purity assay and residual quantification. It relies on the separation power of a mid-polarity column to resolve cycloheptyl methanol from reaction solvents.

Causal Logic & Configuration
  • Column Selection (DB-624 or Equivalent): We use a cyanopropylphenyl-based phase (USP G43). This provides dipole-dipole interactions with the hydroxyl group of cycloheptyl methanol, preventing peak tailing common on non-polar (100% PDMS) columns.

  • Inlet Temperature (250°C): Must be sufficiently high to flash-vaporize the analyte (BP 215°C) without discrimination, but not so high as to degrade the matrix.

  • Internal Standard (1-Octanol): Essential to correct for injection volume variability in volatile solvents.

Instrument Parameters
ParameterSetting
System Agilent 7890B / 8890 or equivalent with FID
Column DB-624 (30 m × 0.32 mm × 1.8 µm)
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)
Inlet Split (10:1), 250°C, Glass Wool Liner (Deactivated)
Oven Program 80°C (hold 1 min) → 20°C/min → 240°C (hold 5 min)
Detector (FID) 300°C; H2 (30 mL/min), Air (400 mL/min), Makeup (25 mL/min)
Step-by-Step Workflow
  • Internal Standard Preparation: Prepare a 1.0 mg/mL solution of 1-Octanol in Methanol (Diluent).

  • Standard Preparation: Accurately weigh 50 mg of Cycloheptyl Methanol Reference Standard into a 50 mL volumetric flask. Dilute to volume with the Internal Standard solution.

  • Sample Preparation: Weigh 100 mg of sample (API or crude) into a 10 mL flask. Dissolve and dilute to volume with the Internal Standard solution.

    • Critical Check: Ensure the solution is clear. If precipitation occurs, switch to Method B (HPLC).

  • System Suitability: Inject the standard 6 times.

    • Requirement: %RSD of Area Ratio < 2.0%. Tailing Factor < 1.5.

Alternative Protocol: HPLC-CAD

When the sample matrix precipitates in organic solvents or degrades at GC temperatures, HPLC with Charged Aerosol Detection (CAD) is the required alternative. CAD is "universal" for non-volatiles and semi-volatiles, unlike UV.

Causal Logic
  • Detection Physics: Since cycloheptyl methanol has no UV absorption, CAD detects the analyte by nebulizing the mobile phase and measuring the charge transfer to the dried analyte particles.

  • Mobile Phase: Must be volatile (Formic acid/Methanol) to ensure low background noise in the CAD.

Instrument Parameters
ParameterSetting
Column C18 (150 mm × 4.6 mm, 3.5 µm) - e.g., XBridge BEH
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 0-2 min (10% B); 2-10 min (10%→90% B); 10-15 min (90% B)
Flow Rate 1.0 mL/min
Detector CAD (Nebulizer Temp: 35°C, Power Function: 1.0)

Validation & Data Interpretation

To ensure Trustworthiness and Self-Validation , the following criteria must be met during method transfer:

  • Specificity: Inject the "Blank" (Diluent). Ensure no interference at the retention time of Cycloheptyl Methanol.

    • GC Note: Watch for "ghost peaks" from septum bleed if inlet temp is >280°C.

  • Linearity: For HPLC-CAD, the response is often curvilinear. Use a quadratic fit (

    
    ) or log-log plot if range covers >2 orders of magnitude. GC-FID should always be linear.
    
  • Recovery: Spike the analyte into the sample matrix at 50%, 100%, and 150% of the target concentration. Acceptable range: 90-110%.

Visualizing the GC-FID Workflow

GCFID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID System Weigh Weigh Sample (100 mg) Dissolve Dissolve in MeOH + ISTD Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inlet Inlet: 250°C Split 10:1 Filter->Inlet Column Column: DB-624 Separation Inlet->Column FID Detector: FID 300°C Column->FID Data Data System Integration FID->Data

Figure 2: Operational workflow for the GC-FID analysis of Cycloheptyl Methanol.

References

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[1] Defines the classification and limits for organic volatile impurities in pharmaceuticals. Link

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. Establishes GC-FID as the standard methodology for volatile solvent analysis. Link

  • Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Note 70663. Validates CAD as a universal detector for alcohols lacking UV absorption. Link

  • Agilent Technologies. Optimizing Gas Chromatography for Pharmaceutical Impurities. Application Note 5991-0392EN. Provides parameters for DB-624 column usage in alcohol separation. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of (1-Methylcycloheptyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is (1-Methylcycloheptyl)methanol, a compound with potential applications that necessitate a thorough understanding of its safe handling and management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Profile: Understanding the Risks of (1-Methylcycloheptyl)methanol

Based on this analogue, (1-Methylcycloheptyl)methanol should be treated as a substance with the following potential hazards:

  • Combustible Liquid: While not highly flammable, it can ignite with a source of ignition.

  • Skin Irritation: May cause redness, itching, and inflammation upon direct contact.

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.

  • Respiratory Irritation: Inhalation of vapors may lead to irritation of the respiratory tract.

It is imperative to handle this compound with the assumption that it possesses these characteristics until a specific toxicological assessment is completed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of routine, but a risk-based decision. The following table outlines the recommended PPE for handling (1-Methylcycloheptyl)methanol in various laboratory scenarios. The causality behind these recommendations is to prevent skin and eye contact and to mitigate inhalation exposure.

Scenario Required PPE Rationale
Small-Scale Handling (<100 mL) in a well-ventilated fume hood • Safety glasses with side shields• Nitrile gloves• Laboratory coatTo protect against minor splashes and incidental contact. The fume hood provides primary respiratory protection.
Large-Scale Transfers (>100 mL) or handling outside of a fume hood • Chemical splash goggles• Nitrile gloves (consider double-gloving)• Chemical-resistant apron over a laboratory coat• Respiratory protection (if ventilation is inadequate)To provide enhanced protection against larger splashes and potential vapor inhalation.
Spill Cleanup • Chemical splash goggles• Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant suit or apron• Respiratory protection (air-purifying respirator with organic vapor cartridges)To ensure full-body protection and prevent significant inhalation exposure during the management of a spill.

Operational Plans: From Receipt to Disposal

A proactive approach to chemical handling minimizes risks. The following procedural guidance outlines the lifecycle of (1-Methylcycloheptyl)methanol within the laboratory.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The storage location should be a designated and approved chemical storage cabinet.

Handling and Use:
  • Ventilation: Always handle (1-Methylcycloheptyl)methanol in a properly functioning chemical fume hood to minimize inhalation of vapors.

  • Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, a potential ignition source.

  • Avoid Contact: Use appropriate PPE to prevent skin and eye contact.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Management: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Assess: From a safe distance, assess the size and nature of the spill. For small spills (<100 mL), trained personnel may proceed with cleanup. For larger spills, evacuate the lab and contact the emergency response team.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Neutralize (if applicable): For this compound, neutralization is not a primary concern.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: The collected waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Disposal Plan: Ensuring Environmental Responsibility

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: Collect all waste containing (1-Methylcycloheptyl)methanol, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. They will ensure it is handled and disposed of in compliance with all relevant regulations. Never pour (1-Methylcycloheptyl)methanol down the drain.[1]

Visualizing Safety Workflows

To further clarify procedural logic, the following diagrams illustrate key decision-making and operational workflows.

PPE_Selection_Workflow start Start: Task Involving (1-Methylcycloheptyl)methanol task_scale Assess Scale of Operation start->task_scale small_scale < 100 mL in Fume Hood task_scale->small_scale Small large_scale > 100 mL or Outside Fume Hood task_scale->large_scale Large spill_cleanup Spill Cleanup task_scale->spill_cleanup Spill ppe_small Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Chemical Goggles - Nitrile Gloves (Double) - Chemical Apron large_scale->ppe_large ppe_spill Full Protection: - Chemical Goggles - Heavy-Duty Gloves - Chemical Suit - Respirator spill_cleanup->ppe_spill end Proceed with Task ppe_small->end ppe_large->end ppe_spill->end Begin Cleanup Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess small_spill < 100 mL assess->small_spill Small large_spill > 100 mL assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe emergency Evacuate Lab & Call Emergency Response large_spill->emergency contain Contain with Absorbent don_ppe->contain collect Collect Waste (Non-Sparking Tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end Incident Closed dispose->end

Caption: Spill Response Workflow for (1-Methylcycloheptyl)methanol.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can confidently and safely unlock the research potential of (1-Methylcycloheptyl)methanol.

References

  • PubChem. (1-Methylcyclohexyl)methanol. National Center for Biotechnology Information. [Link]

  • VelocityEHS. Methanol MSDS Safety Tips from Experts. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.